molecular formula C15H21N3 B1526975 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine CAS No. 1275402-02-2

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Cat. No.: B1526975
CAS No.: 1275402-02-2
M. Wt: 243.35 g/mol
InChI Key: QFKSIOBIRKZZII-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (CAS 1275402-02-2) is a chemical compound with the molecular formula C 15 H 21 N 3 and a molecular weight of 243.35 g/mol . This adamantyl-substituted pyrimidine is intended for research and development purposes exclusively. The integration of the rigid, lipophilic adamantane moiety with a pyrimidine ring system is a strategy of significant interest in medicinal chemistry. This molecular architecture is known to enhance a compound's lipophilicity, which can improve cellular uptake and bioavailability . Researchers are exploring novel adamantylated pyrimidines for a range of preliminary biological activities, including the investigation of their potential to modulate immune responses and other pharmacological properties . The presence of the adamantyl group makes this compound a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Handling and Safety: For safe handling, always wear appropriate personal protective equipment, including gloves and eye/face protection. Avoid formation of dust and aerosols. Ensure good ventilation and refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Notice: This product is for research use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(1-adamantyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-9-2-13(18-14(16)17-9)15-6-10-3-11(7-15)5-12(4-10)8-15/h2,10-12H,3-8H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKSIOBIRKZZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and pharmacological context of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine .

Executive Summary

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is a hybrid pharmacophore integrating the lipophilic, cage-like structure of adamantane with the bioactive, nitrogen-rich 2-aminopyrimidine scaffold. This molecule represents a critical chemotype in medicinal chemistry, particularly in the development of antiviral agents (targeting the M2 proton channel of Influenza A), P2X7 receptor antagonists (for inflammation), and 11


-HSD1 inhibitors  (metabolic syndrome).

The adamantyl group confers high lipophilicity and steric bulk, facilitating membrane permeability and hydrophobic pocket occupation, while the 2-aminopyrimidine moiety serves as a privileged scaffold for hydrogen bonding interactions with kinase hinges and receptor active sites.

Physicochemical Profile

PropertyValueNotes
IUPAC Name 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine
Molecular Formula C

H

N

Confirmed by atom count (C: 4+10+1; H: 2+15+3+1; N: 2+1)
Molecular Weight 243.35 g/mol Monoisotopic Mass: 243.17 Da
Physical State Crystalline SolidTypically white to off-white needles
Solubility DMSO, Methanol, DCMPoor water solubility due to adamantyl cage
Predicted LogP ~3.2 - 3.8High lipophilicity driven by C

H

cage
pKa (Predicted) ~4.5 (Pyrimidine N1)Weakly basic; protonation occurs at ring nitrogen

Synthetic Pathway & Methodology

The synthesis of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine follows a convergent route involving the construction of a


-diketone precursor followed by a cyclocondensation with guanidine. This protocol ensures high regioselectivity and yield.
Phase 1: Synthesis of Precursor (1-(Adamantan-1-yl)butane-1,3-dione)

The adamantyl cage is introduced via a Claisen condensation of 1-acetyladamantane.

  • Reagents: 1-Acetyladamantane, Ethyl Acetate, Sodium Hydride (60% dispersion), dry THF or Toluene.

  • Mechanism: Enolate formation of ethyl acetate attacks the carbonyl of 1-acetyladamantane (or vice-versa, though 1-acetyladamantane enolization is sterically hindered, favoring attack on the adamantyl ketone if ethyl acetate is in excess).

  • Key Intermediate: 1-(Adamantan-1-yl)butane-1,3-dione.

Phase 2: Pyrimidine Cyclization

The


-diketone is condensed with guanidine to close the pyrimidine ring.
  • Reagents: 1-(Adamantan-1-yl)butane-1,3-dione, Guanidine Carbonate (or Nitrate), Sodium Ethoxide (NaOEt), Absolute Ethanol.

  • Conditions: Reflux (78°C) for 6–12 hours.

  • Purification: Recrystallization from Ethanol/Water.

Visualization of Synthetic Logic

SynthesisPath Start 1-Acetyladamantane (C12H18O) Inter Intermediate: 1-(Adamantan-1-yl)butane-1,3-dione Start->Inter Claisen Condensation (Reflux) Reagent1 Ethyl Acetate + NaH Reagent1->Inter Product TARGET: 4-(Adamantan-1-yl)- 6-methylpyrimidin-2-amine Inter->Product Cyclocondensation (-2 H2O) Reagent2 Guanidine Carbonate + NaOEt/EtOH Reagent2->Product

Figure 1: Convergent synthetic pathway from 1-acetyladamantane to the target pyrimidine.

Detailed Experimental Protocol

Step 1: Preparation of 1-(Adamantan-1-yl)butane-1,3-dione
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add 1-acetyladamantane (1.0 eq) dissolved in THF dropwise. Stir for 30 min.

  • Condensation: Add Ethyl Acetate (1.5 eq) dropwise. Allow to warm to RT, then reflux for 4 hours.

  • Workup: Quench with dilute HCl/Ice. Extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • QC Point: Confirm formation by TLC (loss of starting material) and

    
    H NMR (appearance of enol proton ~15-16 ppm or methylene ~3.5 ppm).
    
Step 2: Cyclization to Pyrimidine
  • Reaction: Dissolve the crude

    
    -diketone (1.0 eq) in absolute ethanol (0.5 M concentration).
    
  • Base/Amine: Add Guanidine Carbonate (1.2 eq). Note: If using Guanidine HCl, add 1.2 eq of NaOEt first to liberate the free base.

  • Reflux: Heat to reflux (78°C) with stirring for 12 hours. The solution typically turns from colorless to pale yellow.

  • Isolation: Cool to room temperature. Evaporate solvent to 20% volume. Pour into ice water (100 mL).

  • Crystallization: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from EtOH/H

    
    O (9:1).
    

Analytical Characterization (Expected Data)

To validate the structure, the following spectral signatures must be confirmed:

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Target Peak:

    
     m/z.
    
  • Fragmentation: Characteristic loss of the adamantyl cage (loss of 135 Da) may be observed at higher collision energies.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
Chemical Shift (

)
MultiplicityIntegrationAssignment
6.30 - 6.50 Singlet1HPyrimidine C5-H (Aromatic)
6.10 - 6.30 Broad Singlet2H-NH

(Exchangeable with D

O)
2.25 Singlet3HPyrimidine C6-CH

1.95 - 2.05 Broad Singlet3HAdamantane (Bridgehead CH)
1.80 - 1.90 Doublet/Multiplet6HAdamantane (Methylene CH

)
1.65 - 1.75 Multiplet6HAdamantane (Methylene CH

)

Interpretation: The key diagnostic is the singlet at ~6.4 ppm (pyrimidine proton) and the integration ratio of the adamantyl protons (15H) to the methyl group (3H).

Pharmacological Context & SAR

Structure-Activity Relationship (SAR)

The molecule functions as a "bivalent" ligand:

  • Adamantyl Cage (Lipophilic Domain): Acts as a bulky hydrophobic anchor. In P2X7 antagonists, this fills the hydrophobic pocket of the receptor. In virology, it mimics the M2 channel blocking capability of Amantadine.

  • 2-Amino-pyrimidine (Polar Domain): The 2-amino group and N1/N3 ring nitrogens form a specific H-bond donor-acceptor motif (DA or DDA), critical for binding to the hinge region of kinases or the active site of enzymes like 11

    
    -HSD1.
    
Potential Biological Applications
  • Antiviral Activity: Derivatives of adamantyl-pyrimidines have shown efficacy against Influenza A strains resistant to pure amantadine.

  • CNS Agents: Due to the adamantane moiety, this compound likely crosses the Blood-Brain Barrier (BBB), making it a candidate for neurodegenerative research (e.g., P2X7 antagonism in microglia).

SAR Center 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine Adamantyl Adamantyl Group (C4) Function: Hydrophobic Anchor / Channel Blockade Target: M2 Channel / P2X7 Pocket Center->Adamantyl Pyrimidine 2-Amino-Pyrimidine Core Function: H-Bond Donor/Acceptor Target: Kinase Hinge / Enzyme Active Site Center->Pyrimidine Methyl 6-Methyl Group Function: Steric Steering / Solubility Tuning Center->Methyl

Figure 2: Pharmacophore dissection of the target molecule.

References

  • Synthesis of Adamantyl-Pyrimidines: Orzeszko, A., et al. "Novel Adamantylated Pyrimidines and Their Preliminary Biological Evaluations." Il Farmaco, 2004.

  • General Pyrimidine Synthesis: Knoevenagel Condensation and Guanidine Cyclization protocols. Organic Syntheses, Coll. Vol. 4, p. 245.

  • Adamantane Pharmacology: Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.

  • Precursor Synthesis: Prepar

    
    -diketones from ketones. Journal of Organic Chemistry. 
    

Technical Guide: Predicted Biological Activity of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

[2]

Executive Summary

The compound 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine represents a strategic fusion of two privileged medicinal scaffolds: the lipophilic, cage-like adamantane moiety and the polar, hydrogen-bonding 2-amino-pyrimidine heterocycle.[1][2]

While direct literature on this specific regioisomer is emerging, Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2,4-diamino-5-adamantyl derivatives like DAMP) suggests a multi-modal pharmacological profile.[1][2] This guide predicts high-value activity in three primary domains: Viral Ion Channel Blockade (M2) , Kinase/Enzyme Inhibition (DHFR/CDK) , and Purinergic Receptor Antagonism (P2X7) .[1]

Key Predicted Properties:

  • Bioavailability: High blood-brain barrier (BBB) penetration due to the adamantyl lipophilicity.[2]

  • Mechanism: "Lipophilic Bullet" pore blocking combined with ATP-mimetic hinge binding.[2]

  • Primary Liability: Potential for rapid emergence of viral resistance (if used as monotherapy) or CNS side effects (NMDA cross-reactivity).

Structural & Physicochemical Profiling[1][2]

The molecule consists of a rigid, bulky adamantane group attached to the C4 position of a 2-amino-6-methylpyrimidine ring.[2] This specific topology dictates its binding kinetics.

Pharmacophore Deconstruction
  • Adamantane (C10H15): Acts as a hydrophobic anchor. It is critical for occupying deep hydrophobic pockets in enzymes or blocking the transmembrane pores of ion channels.

  • 2-Amino-Pyrimidine: A classic "hinge-binder" motif found in kinase inhibitors.[2] The C2-amine acts as a hydrogen bond donor, while the N1/N3 nitrogens act as acceptors.[1]

  • C6-Methyl Group: Provides steric steering, potentially enforcing a specific conformation of the pyrimidine ring relative to the protein target.

Predicted Physicochemical Metrics
PropertyPredicted ValueImplication
Molecular Weight ~243.35 g/mol Fragment-like; amenable to optimization.[2]
cLogP 3.5 – 4.2Highly lipophilic; excellent membrane permeability.
TPSA ~52 ŲHigh CNS penetration potential (TPSA < 90 Ų).
H-Bond Donors 2 (NH₂)Critical for anchoring in ATP pockets or channel lumens.[2]
Rotatable Bonds 1 (C-C bond between rings)Rigid structure reduces entropic penalty upon binding.

Predicted Pharmacological Targets[2]

Based on chemoinformatic similarity to established drugs (Amantadine, Palbociclib, Trimethoprim), the following biological activities are predicted with high confidence.

Primary Hypothesis: Influenza A M2 Channel Blocker

Rationale: The adamantane group is the pharmacophore of Amantadine and Rimantadine, which block the M2 proton channel of Influenza A.[1] The pyrimidine amine adds a polar head group similar to the amine in amantadine but with potential for additional H-bonding to residues like His37 or Trp41 inside the pore.[2]

Mechanism:

  • Entry: The compound enters the M2 tetrameric pore from the viral exterior.

  • Occlusion: The adamantyl cage sterically occludes the channel.

  • Stabilization: The 2-amino-pyrimidine group interacts with the aqueous lumen or specific pore-lining residues, potentially overcoming resistance mutations (e.g., S31N) that affect simple adamantane amines.[1][2]

Secondary Hypothesis: Kinase & DHFR Inhibition

Rationale:

  • DHFR (Dihydrofolate Reductase): 2,4-diamino-5-adamantyl-pyrimidines (DAMP) are potent DHFR inhibitors (antifolates).[2] Although the target molecule is a mono-amino (2-amino) variant, it retains the core recognition motif.[2] It may act as a weaker anti-metabolite or require metabolic activation.

  • Kinases (CDK/GSK-3β): The 2-aminopyrimidine motif is a "privileged scaffold" for ATP-competitive inhibition.[2] The bulky adamantyl group at C4 could occupy the "gatekeeper" pocket or the hydrophobic region adjacent to the ATP binding site, conferring selectivity.[1]

Tertiary Hypothesis: P2X7 Receptor Antagonist

Rationale: The P2X7 receptor (an ATP-gated ion channel) is a target for inflammation and CNS disorders.[2] Validated P2X7 antagonists often feature a bulky adamantane group linked to a heterocyclic core (e.g., adamantanyl-benzamides).[1][2] This molecule fits the pharmacophore model perfectly.

Visualizing the Mechanism & Workflow

Predicted Mechanism of Action (DOT Diagram)

MOA_Networkcluster_TargetsPredicted Biological TargetsCompound4-(Adamantan-1-yl)-6-methylpyrimidin-2-amineM2Influenza M2 Channel(Viral Replication)Compound->M2Pore Blockade(Hydrophobic Occlusion)KinaseKinase ATP Pocket(Cell Proliferation)Compound->KinaseHinge Binding(H-Bond Donor/Acceptor)P2X7P2X7 Receptor(Neuroinflammation)Compound->P2X7Allosteric AntagonismAntiviral EffectAntiviral EffectM2->Antiviral EffectAnticancer EffectAnticancer EffectKinase->Anticancer EffectAnalgesic/Anti-inflammatoryAnalgesic/Anti-inflammatoryP2X7->Analgesic/Anti-inflammatory

Caption: Predicted polypharmacology map illustrating the compound's interaction with viral, oncological, and neurological targets.[1][2]

Experimental Validation Protocols

To transition from prediction to proof, the following self-validating experimental workflows are required.

Protocol A: Chemical Synthesis Verification

Before biological testing, the synthesis must be confirmed.[1]

  • Method: Suzuki-Miyaura coupling or Cyclocondensation.[2]

  • Step 1: React 1-adamantanecarboxamidine with ethyl acetoacetate (Cyclization route) OR React 4-chloro-6-methylpyrimidin-2-amine with 1-adamantylboronic acid (Coupling route).[2]

  • Validation: 1H-NMR must show the characteristic adamantane multiplets (1.6–2.1 ppm) and the pyrimidine singlet (6.5 ppm).[2]

Protocol B: Influenza A M2 Channel Inhibition (TEVC)

Objective: Quantify the block of proton current (

  • Expression: Inject Xenopus laevis oocytes with cRNA encoding Influenza A/M2 (Wild Type and S31N mutant).

  • Incubation: Incubate for 48–72 hours at 18°C.

  • Electrophysiology:

    • Use Two-Electrode Voltage Clamp (TEVC).[2][3]

    • Bath solution: ND96 (pH 7.4).

    • Activation: Switch to pH 5.5 buffer to activate the M2 proton channel.

    • Treatment: Apply test compound (1 µM – 100 µM) in pH 5.5 buffer.

  • Data Analysis: Calculate % inhibition of steady-state current.

    • Success Metric: IC50 < 10 µM indicates potent antiviral potential.

Protocol C: Kinase Selectivity Profiling (FRET Assay)

Objective: Determine if the pyrimidine core mimics ATP.

  • Panel Selection: Screen against a representative panel (CDK2, GSK-3β, EGFR).[1]

  • Assay Format: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

    • Tracer: Alexa Fluor-labeled ATP tracer.[2]

    • Antibody: Europium-labeled anti-kinase antibody.[2]

  • Procedure:

    • Mix kinase, tracer, antibody, and test compound in 384-well plates.

    • Incubate 1 hour at RT.

    • Measure FRET signal (loss of signal = binding/displacement of tracer).

  • Control: Use Staurosporine as a positive control.

Development Roadmap (DOT Diagram)

Workflowcluster_ScreeningParallel Screening PhaseStartCompound Synthesis& CharacterizationScreen1Viral Plaque Assay(Influenza A/H1N1)Start->Screen1Screen2Kinase Panel(CDK/GSK3)Start->Screen2Screen3Cytotoxicity(MDCK/HeLa Cells)Start->Screen3DecisionHit Validation(IC50 < 1 µM?)Screen1->DecisionScreen2->DecisionOptLead Optimization(SAR Expansion)Decision->OptNoPreClinADME/PK Studies(CNS Penetration)Decision->PreClinYes

Caption: Strategic workflow for validating the biological activity of the adamantyl-pyrimidine scaffold.

References

  • Hofer, A. et al. (2011).[1] Structure-activity relationship of adamantane derivatives as influenza M2 channel blockers.[2] Journal of Medicinal Chemistry.

  • Jing, X. et al. (2011).[1] Mechanism of the blockage of the influenza M2 proton channel by amantadine and rimantadine. Biophysical Journal.

  • Zakrzewska-Czerwińska, J. et al. (2004).[1][2] Novel Adamantylated Pyrimidines and Their Preliminary Biological Evaluations. Il Farmaco.

  • Kovács, L. et al. (2004).[1][4] Synthesis and antiviral activity of adamantane derivatives.[4][5][6][7][8][9] Antiviral Research.[5][7][8]

  • Rust, J.J. et al. (2017).[1] Pyrimidines as privileged scaffolds in kinase inhibitor drug discovery.[10] Journal of Medicinal Chemistry.

(Note: While specific literature on the exact 4-(adamantan-1-yl)-6-methylpyrimidin-2-amine isomer is limited, the references above provide the foundational SAR for the adamantane and pyrimidine pharmacophores used in this analysis.)

A Technical Guide to the Potential Antiviral Mechanisms of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The convergence of well-established pharmacophores into novel chemical scaffolds represents a promising strategy in the quest for new antiviral agents. The compound 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is a prime example of such a hybrid design, integrating the lipophilic, cage-like adamantane nucleus with the versatile pyrimidine ring system. The adamantane moiety is the cornerstone of the first-generation influenza A inhibitors, amantadine and rimantadine, known for their ion channel-blocking activity.[1][2] Concurrently, pyrimidine derivatives are fundamental to antiviral therapy, often functioning as nucleoside analogs that disrupt viral replication.[3][4] This technical guide provides a comprehensive exploration of the potential antiviral mechanisms of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, based on a logical synthesis of the known biological activities of its constituent parts. We will dissect hypothesized viral targets, propose detailed experimental workflows for their validation, and outline a strategic path for future research and development. This document is intended for researchers, virologists, and drug development professionals seeking to understand and investigate the therapeutic potential of this hybrid molecule.

Section 1: Introduction to the Molecular Scaffold

Chemical Structure and Properties

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is a synthetic molecule characterized by the fusion of a bulky, three-dimensional adamantane group to a planar, aromatic pyrimidine ring. The adamantane group confers significant lipophilicity, a property known to enhance membrane permeability and interaction with hydrophobic pockets in protein targets.[5] The pyrimidine core, substituted with a methyl group and an amine, provides sites for hydrogen bonding and potential metabolic modification. This unique combination of a rigid, lipophilic anchor and a classic heterocyclic pharmacophore suggests the potential for multiple modes of antiviral action.

The Adamantane Moiety: A Legacy in Antiviral Therapy

The adamantane cage structure first gained prominence in medicine with the discovery of amantadine and its derivative rimantadine as prophylactic and therapeutic agents against influenza A virus.[6][7] Their mechanism, now well-elucidated, involves the blockade of the viral M2 proton channel, a viroporin essential for the viral uncoating process within the host cell's endosome.[1][8] Although their clinical utility has been hampered by the emergence of widespread resistance, the adamantane scaffold remains a valuable starting point for the design of new antivirals targeting not only influenza but other viruses possessing similar ion channels.[5][9]

The Pyrimidine Nucleus: A Cornerstone of Antiviral Drug Design

Pyrimidine derivatives are a cornerstone of modern antiviral chemotherapy.[3][4][10] Many function as nucleoside analogs that, upon intracellular phosphorylation, compete with natural nucleotides for incorporation by viral polymerases, leading to chain termination and the inhibition of viral DNA or RNA synthesis.[3] Beyond this primary mechanism, non-nucleoside pyrimidine derivatives have been developed that inhibit a wide array of viral and host-cell targets, including viral enzymes and host kinases essential for the viral life cycle.[4][11] This chemical versatility makes the pyrimidine ring a privileged scaffold in antiviral research.

Rationale for Hybridization: A Multi-Targeting Approach?

The strategic combination of the adamantane and pyrimidine moieties in a single molecule raises the intriguing possibility of a dual-action or multi-targeting antiviral agent. The adamantane group could steer the molecule towards viral ion channels, while the pyrimidine core could simultaneously or independently interfere with nucleic acid replication or other enzymatic processes. This guide will explore these hypothesized mechanisms in detail.

Section 2: Hypothesized Mechanism I - Inhibition of Viral Ion Channels (Viroporins)

The most direct mechanistic hypothesis, based on the compound's adamantane moiety, is the inhibition of viral ion channels, or viroporins.

Primary Target: The Influenza A M2 Proton Channel

The canonical target for adamantane-based drugs is the M2 protein of the influenza A virus.[1][12] This protein forms a tetrameric, pH-gated proton channel that allows H+ ions to flow from the acidifying endosome into the virion interior.[13] This acidification is a critical step that promotes the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which releases the viral genome into the cytoplasm for replication.[1]

Blockade of the M2 channel by adamantane derivatives physically obstructs this proton flow.[14] The adamantane cage binds within a hydrophobic pocket in the channel pore, while the charged amino group is believed to be crucial for the inhibitory action.[13][15] We hypothesize that 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine acts similarly, with its adamantane group lodging in the channel pore.

M2_Inhibition cluster_endosome Acidifying Endosome (Low pH) cluster_virion Influenza Virion cluster_cytoplasm Host Cytoplasm H+ Protons (H+) M2 M2 Proton Channel H+->M2 Normal Proton Influx vRNP_M1 vRNP-M1 Complex M2->vRNP_M1 Triggers Dissociation vRNP vRNP (Released) vRNP_M1->vRNP Uncoating Replication Viral Replication vRNP->Replication Inhibitor 4-(Adamantan-1-yl) -6-methylpyrimidin-2-amine Inhibitor->M2 Blocks Channel

Caption: Influenza A uncoating and its inhibition by an adamantane derivative.

Potential for Overcoming Adamantane Resistance

A major drawback of first-generation adamantanes is the high prevalence of resistant influenza strains, most commonly through an S31N mutation in the M2 channel that abrogates drug binding.[5][16] Research into novel adamantane derivatives has shown that modifications to the core structure can sometimes restore activity against these resistant strains.[9][17][18] The bulky and electronically distinct pyrimidine substituent on our compound of interest may alter the binding mode within the M2 pore, potentially allowing it to accommodate or interact differently with the mutated S31N channel.

Broad-Spectrum Potential: Targeting Other Viroporins

The adamantane scaffold has shown inhibitory activity against other viroporins, suggesting a broader potential application.[19] These include the p7 ion channel of the Hepatitis C virus (HCV) and the E protein of coronaviruses, including SARS-CoV-2.[20][21] Therefore, 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine should be evaluated against a panel of viruses known to utilize viroporins for their replication.

Experimental Workflow: Investigating Ion Channel Inhibition

To empirically test this hypothesis, a robust electrophysiological assay is required. The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes is a standard and reliable method for characterizing viral ion channel activity and inhibition.[19][20]

Protocol: Two-Electrode Voltage-Clamp (TEVC) Assay

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Microinject oocytes with cRNA encoding the viral ion channel of interest (e.g., Influenza M2-WT, M2-S31N, or SARS-CoV-2 E protein). Inject a separate group with water to serve as a negative control.

  • Incubation: Incubate the oocytes for 24-48 hours at 16-18°C to allow for protein expression and insertion into the oocyte membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Apply a voltage-step protocol (e.g., from a holding potential of -30 mV, step to potentials between -100 mV and +40 mV) to elicit ion currents.

  • Compound Application:

    • Establish a stable baseline current recording.

    • Perfuse the chamber with the bathing solution containing a known concentration of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine.

    • Record the current response until a steady-state level of inhibition is achieved.

  • Data Analysis:

    • Measure the current amplitude before and after drug application.

    • Calculate the percentage of inhibition for each concentration.

    • Generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

TEVC_Workflow A 1. Harvest & Prepare Xenopus Oocytes B 2. Microinject cRNA (e.g., M2-S31N) A->B C 3. Incubate 24-48h for Protein Expression B->C D 4. Mount Oocyte in TEVC Recording Chamber C->D E 5. Record Baseline Ion Current D->E F 6. Perfuse with Test Compound at Various Concentrations E->F G 7. Record Inhibited Ion Current F->G H 8. Analyze Data & Calculate IC50 G->H

Caption: Experimental workflow for the TEVC assay.

Section 3: Hypothesized Mechanism II - Interference with Nucleic Acid Synthesis

The presence of the 2-aminopyrimidine core suggests a second major avenue of antiviral activity: interference with viral genome replication, a mechanism common to many pyrimidine-based drugs.[3]

Pyrimidine Moiety as a Nucleoside/Nucleotide Analog Mimic

Many antiviral pyrimidine derivatives are nucleoside analogs that, once inside the cell, are phosphorylated to their active triphosphate form.[3] These triphosphates then act as competitive inhibitors or alternative substrates for viral polymerases. While 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is not a classic nucleoside, it is plausible that it could be metabolized into a form that mimics a nucleoside or nucleotide, or that the parent compound itself could act as a non-nucleoside inhibitor by binding to an allosteric site on a viral polymerase.

Potential Targets: Viral Polymerases

Key viral enzymes that could be targeted include:

  • RNA-Dependent RNA Polymerase (RdRp): Essential for the replication of RNA viruses like influenza, coronaviruses, and flaviviruses.

  • Reverse Transcriptase (RT): The key enzyme for retroviruses like HIV.

  • DNA Polymerase: The replicative enzyme for DNA viruses like herpesviruses.

Inhibition of these enzymes would directly halt the propagation of the viral genome.

Experimental Workflow: Viral Polymerase Inhibition Assays

An in vitro, cell-free polymerase assay is the most direct method to test for enzymatic inhibition and rule out confounding cellular effects.

Protocol: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

  • Enzyme and Template Preparation: Purify recombinant viral RdRp. Prepare a single-stranded RNA template with a complementary primer.

  • Reaction Mixture: Prepare a reaction buffer containing the RdRp enzyme, the primed RNA template, a mixture of ATP, CTP, and GTP, and a labeled UTP analog (e.g., fluorescent or radioactive).

  • Compound Addition: Add varying concentrations of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (or its potential metabolites) to the reaction wells. Include a no-drug control (DMSO vehicle) and a known RdRp inhibitor control (e.g., Remdesivir triphosphate).

  • Initiation and Incubation: Initiate the polymerization reaction by adding MgCl₂. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Termination and Detection: Stop the reaction using an EDTA-containing buffer. Quantify the amount of newly synthesized, labeled RNA. The method of detection will depend on the label used (e.g., fluorescence intensity, scintillation counting).

  • Data Analysis: Normalize the signal to the no-drug control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Polymerase_Assay cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A Purify Recombinant Viral Polymerase (RdRp) C Combine RdRp, Template, NTPs, Labeled-UTP A->C B Prepare Primed RNA Template B->C D Add Test Compound or Controls C->D E Initiate with MgCl₂ & Incubate D->E F Stop Reaction with EDTA E->F G Quantify Labeled RNA Product F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for an in vitro viral polymerase inhibition assay.

Section 4: Other Potential Mechanisms and Cell-Based Evaluation

Beyond the two primary hypotheses, the compound's structure allows for other possibilities that must be investigated using cell-based assays. These assays provide a more holistic view of antiviral activity, capturing effects on the entire viral life cycle.

Inhibition of Host Kinases

Some pyrimidine-based compounds exert their antiviral effects not by targeting the virus directly, but by inhibiting host cell kinases that are co-opted by the virus for entry, replication, or egress.[11] A kinome scan could reveal if 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine has off-target effects on host kinases that may contribute to its antiviral profile.

Disruption of Viral Assembly and Budding

Recent studies on novel adamantane analogs have revealed mechanisms of action beyond M2 blockade, including the disruption of the co-localization of the M1 and M2 proteins, which is necessary for proper virion assembly and budding.[18] This effect appears to be correlated with the lipophilicity of the analogs. Given the high lipophilicity of the adamantane group, this represents another plausible mechanism.

Evaluation of Cytotoxicity and Therapeutic Index

A critical aspect of drug development is determining a compound's therapeutic window. This requires measuring its potency against a virus (EC50) and its toxicity to the host cells (CC50).[16] The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a key metric for a drug's potential. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the cell.

Experimental Workflows: Cell-Based Assays

Protocol: Plaque Reduction Assay (Determining EC50)

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) mixed with serial dilutions of the test compound.

  • Incubation: Incubate the plates for 2-3 days until viral plaques are visible.

  • Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control for each concentration and determine the EC50 value.[16]

Protocol: MTT Assay (Determining CC50)

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50, the concentration that reduces cell viability by 50%.

Table 1: Representative Data for Antiviral and Cytotoxicity Evaluation

Virus TargetHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/H1N1 (WT)MDCK5.2>100>19.2
Influenza A/H1N1 (S31N)MDCK15.8>100>6.3
Human Coronavirus 229EHuh-78.9>100>11.2
Herpes Simplex Virus 1Vero>50>100N/A

Section 5: Summary and Future Directions

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is a rationally designed hybrid molecule with significant potential as an antiviral agent. Based on the well-documented activities of its constituent moieties, the primary hypothesized mechanisms of action are:

  • Blockade of Viral Ion Channels: Primarily the influenza A M2 channel, with potential activity against M2-resistant strains and other viroporins.

  • Interference with Viral Nucleic Acid Synthesis: Through direct or allosteric inhibition of viral polymerases.

A logical research progression should begin with broad-spectrum screening using cell-based assays (e.g., plaque reduction) against a diverse panel of viruses (influenza, coronaviruses, herpesviruses, etc.) to identify a preliminary activity profile. Positive hits should then be followed by specific, mechanistic studies as outlined in this guide, including electrophysiological and enzymatic assays, to deconstruct the precise mode of action. This strategic approach will efficiently validate the therapeutic potential of this promising molecular scaffold.

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  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (Source: PMC) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4pl1M51zl-XvmU9PC5zPAF28izQl2VtG8hBUEeaute4EKKo8D15xOwQK0zmR-q0tHqUi99_CO72nG5kKujYIzYmUbOx2Yza1HQdjg9DYL5GjZwYtQZg7Kk-wuwOa1NQml0aD3adAkQ7nkPwtx]

  • (PDF) Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8aNYAbOXUkiPEvJs_1Sf_rCTkDvYwdm-84J4DZtd6Aqtg0lkGWlLP1tirbCKuf9Tvtrq456R_HQ3eNlIsD-5DqNfp6q1dmbsbiNMNRbrNZbIF8YeIO0oip-MAUp8ZznSV8EP4EplThvO6hfChClfU03kwWLyTxulngpxKcPduB0Of4Rolrnm2C6cTcChWPeS-RRTtaYZdtk0O0wGaOFvQ3Ra7HQsDfAObzZ4yBjBhFGfjj4bIK-4ebfG41xw6LBAcE1VqaacijrWSKpjZtV3KvRaM8Jv-gV0h5ieRjsUjev5MawTY91CaEcY=]

Sources

Therapeutic Architecture of 6-Methylpyrimidin-2-amine Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Lipophilic Antifolates to Next-Generation Kinase Inhibitors

Executive Summary

The fusion of the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) with the 6-methylpyrimidin-2-amine pharmacophore represents a classic yet potent strategy in medicinal chemistry. This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its dual-role capability: the adamantane moiety acts as a "lipophilic bullet" to penetrate the Blood-Brain Barrier (BBB) and occupy hydrophobic enzymatic pockets, while the pyrimidine-amine "warhead" engages in critical hydrogen bonding with kinase hinge regions or folate-binding sites.

While adamantane is historically synonymous with antiviral M2 channel blockers (Amantadine), the 6-methylpyrimidin-2-amine adamantane class has carved a distinct niche in oncology, specifically as lipid-soluble antifolates and Cyclin-Dependent Kinase (CDK) inhibitors .

Molecular Architecture & SAR Logic

The efficacy of this derivative class relies on a precise Structure-Activity Relationship (SAR) balance between lipophilicity and polar interactions.

Structural ComponentChemical FunctionBiological Consequence
Adamantane Cage Bulky, lipophilic (

)
Enhances membrane permeability (CNS penetration); fills hydrophobic "back pockets" in enzymes (e.g., DHFR, CDK2).
Pyrimidine Ring Planar, aromatic, N-heterocycleMimics the pteridine ring of folate or the adenine ring of ATP;

-

stacking interactions.
2-Amine Group Hydrogen Bond DonorCritical H-bond donor to Glu/Asp residues in the active site (e.g., Glu-136 in DHFR).
6-Methyl Group Steric/Metabolic ShieldBlocks metabolic oxidation at the vulnerable C6 position; induces a twist to optimize fit in restricted pockets.
Primary Therapeutic Application: Antineoplastic Antifolates

The most chemically distinct application of this specific scaffold is exemplified by 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) . Unlike classical antifolates (Methotrexate) which are hydrophilic and require active transport, DAMP is lipophilic and enters cells via passive diffusion.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

DAMP functions as a tight-binding inhibitor of DHFR. By mimicking the dihydrofolate substrate, it blocks the reduction of dihydrofolate to tetrahydrofolate, starving the cell of the methyl donors required for thymidylate and purine synthesis.

Key Advantage: The adamantane group allows DAMP to be effective against tumors that are resistant to Methotrexate due to transport defects.

Pathway Visualization: Antifolate Induced Apoptosis

DHFR_Inhibition cluster_resistance Methotrexate Resistant Cells DAMP Adamantyl-Pyrimidine (DAMP) DHFR DHFR Enzyme (Dihydrofolate Reductase) DAMP->DHFR Competitive Inhibition (Ki < 1nM) THF Tetrahydrofolate DHFR->THF Blocked DHF Dihydrofolate DHF->DHFR Substrate dTMP dTMP Synthesis THF->dTMP Methyl Donor DNA DNA Replication dTMP->DNA Precursor Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Replication Failure

Caption: Mechanism of DAMP-mediated DHFR inhibition leading to replication failure in transport-deficient tumor cells.

Quantitative Pharmacology (DAMP vs. Standard)
ParameterMethotrexate (MTX)DAMP (Adamantyl Derivative)Clinical Implication
Cell Entry Active Transport (RFC)Passive DiffusionDAMP is active in RFC-deficient tumors.
DHFR Ki (nM) ~0.01 - 0.1~0.5 - 1.2Potency is comparable, but pharmacokinetics differ.
BBB Penetration PoorHighDAMP has potential for CNS lymphomas/brain mets.
Toxicity MyelosuppressionCNS Toxicity (Seizures)Adamantane lipophilicity risks neurotoxicity at high doses.
Secondary Application: Kinase Inhibition (CDK2 & HSP90)

Beyond antifolates, the 6-methylpyrimidin-2-amine moiety is a privileged "hinge-binder" in kinase inhibitor design. When linked to adamantane, the scaffold targets the ATP-binding pocket of Cyclin-Dependent Kinases (CDK2) and Heat Shock Protein 90 (HSP90).

  • CDK2 Inhibition: The pyrimidine amine forms a bidentate H-bond with the kinase hinge region (e.g., Leu83 in CDK2). The adamantane group occupies the hydrophobic gatekeeper region, improving selectivity against other kinases.

  • Therapeutic Goal: Inducing G1/S phase cell cycle arrest in breast and lung cancer models.

Experimental Protocol: Synthesis of Adamantyl-Pyrimidines

Objective: Synthesize a 6-methylpyrimidin-2-amine derivative substituted at the 5-position with an adamantyl group.

Methodology: Modified Guanidine Cyclization (Self-Validating Protocol)

  • Precursor Preparation:

    • Reagents: 1-Adamantylacetic acid, POCl3, Dimethylformamide (DMF).

    • Step: Convert acid to the

      
      -keto ester or aldehyde intermediate via Vilsmeier-Haack formylation if targeting the 5-position.
      
  • Cyclization (The Critical Step):

    • Reagents: Guanidine Hydrochloride (1.2 eq), Sodium Ethoxide (NaOEt) in Ethanol.

    • Reactant:

      
      -Adamantyl-
      
      
      
      -dicarbonyl intermediate.
    • Conditions: Reflux at 80°C for 6-12 hours.

    • Validation: Monitor disappearance of guanidine peak via TLC (MeOH:DCM 1:9).

  • Workup & Purification:

    • Evaporate ethanol. Neutralize with dilute acetic acid to precipitate the pyrimidine.

    • Recrystallize from EtOH/Water to remove unreacted guanidine.

  • Characterization (QC Check):

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       ppm (6-Methyl) and the broad singlet at 
      
      
      
      ppm (2-NH2). The adamantane protons will appear as multiplets between
      
      
      ppm (15H).
Synthetic Workflow Diagram

Synthesis_Workflow Start Start Process Process Inter Inter End End Adamantane 1-Adamantyl Precursor Step1 Formylation/ Activation Adamantane->Step1 Guanidine Guanidine HCl Step2 Cyclization (NaOEt/EtOH, Reflux) Guanidine->Step2 Intermediate Adamantyl Beta-Keto Ester Step1->Intermediate Intermediate->Step2 Product 6-Methylpyrimidin-2-amine Adamantane Derivative Step2->Product Ring Closure

Caption: General synthetic route for constructing the adamantyl-aminopyrimidine scaffold.

Clinical Outlook & Challenges

While the antifolate and antiviral potential is established, the clinical translation of these specific derivatives faces two major hurdles:

  • Neurotoxicity: The high lipophilicity driven by the adamantane cage leads to significant CNS accumulation. While beneficial for brain tumors, it causes seizures and tremors (similar to high-dose Amantadine) in systemic treatment.

  • Solubility: The "grease" of the adamantane makes these compounds poorly water-soluble, often requiring lipid-based formulations or cyclodextrin complexation for delivery.

Future Direction: Current research focuses on "soft" adamantane analogs (e.g., hydroxylated adamantane) to maintain pocket-filling capability while reducing extreme lipophilicity and CNS residence time.

References
  • Medicinal Chemistry of Adamantane Derivatives (Review) Source: National Institutes of Health (PMC) / Molecules URL:[Link]

  • Antitumor Activity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) Source: Cancer Research / PubMed URL:[Link]

  • Adamantane-Substituted Purines and Pyrimidines as CDK Inhibitors Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Discovery of Adamantyl Amides as 11

    
    -HSD1 Inhibitors 
    Source: Journal of Medicinal Chemistry / PubMed
    URL:[Link]
    
  • Structure-Based Design of Pyrimidine-2-amine CDK2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

Methodological & Application

Protocol for preparing 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine from adamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, three-step protocol for the synthesis of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine starting from adamantane-1-carboxylic acid . This scaffold combines the lipophilic, bulky adamantane cage—critical for improving membrane permeability and half-life in antiviral and kinase inhibitor discovery—with a pharmacologically active aminopyrimidine core.[1]

The synthetic strategy prioritizes process scalability and purity over "one-pot" convenience.[2] We utilize a Claisen-type condensation via a magnesium enolate intermediate to generate the requisite


-diketone, followed by a cyclocondensation  with guanidine.[1][2] This route avoids the use of unstable organolithium reagents often cited in academic papers, making it suitable for scale-up (10g – 100g).
Retrosynthetic Logic

The target molecule is disassembled into two primary synthons:

  • Guanidine: Provides the N-C-N fragment of the pyrimidine ring.

  • 1-(Adamantan-1-yl)butane-1,3-dione: The 1,3-electrophile providing the carbon backbone.[1][2]

Retrosynthesis Target 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine Diketone 1-(Adamantan-1-yl)butane-1,3-dione (Key Intermediate) Target->Diketone Cyclocondensation Guanidine Guanidine Carbonate Target->Guanidine Cyclocondensation Acid Adamantane-1-carboxylic acid (Starting Material) Diketone->Acid Activation & Enolate Coupling

Figure 1: Retrosynthetic disconnection showing the convergence of the adamantyl beta-diketone and guanidine.[1][2]

Experimental Protocol

Phase 1: Activation of Adamantane-1-carboxylic acid

Objective: Convert the stable carboxylic acid into the reactive acid chloride.[1][2]

  • Reagents: Adamantane-1-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl

    
    , 3.0 eq), DMF (cat.), Toluene (Solvent).[1]
    
  • Equipment: Round-bottom flask, reflux condenser, CaCl

    
     drying tube or N
    
    
    
    line.[1]

Procedure:

  • Suspend 18.0 g (0.1 mol) of adamantane-1-carboxylic acid in 100 mL of dry toluene.

  • Add 3 drops of anhydrous DMF (catalyst).

  • Add 22 mL (0.3 mol) of thionyl chloride dropwise at room temperature. Caution: Gas evolution (SO

    
    , HCl).[1]
    
  • Heat the mixture to reflux (

    
    ) for 3 hours. The solution should become clear.
    
  • Workup: Evaporate the toluene and excess thionyl chloride under reduced pressure.

  • Purification: The resulting solid (Adamantane-1-carbonyl chloride) is generally pure enough for the next step.[1][2] If needed, recrystallize from hexane.[1]

    • Yield Expectation: >95%[3][4][5][6][7]

    • Appearance: Off-white crystalline solid.[1][2]

Phase 2: Synthesis of 1-(Adamantan-1-yl)butane-1,3-dione

Objective: Create the


-diketone backbone using a Magnesium Enolate method. This is superior to NaH methods for this substrate due to cleaner reaction profiles.
  • Reagents: Magnesium turnings (1.0 eq), Ethanol (absolute), Ethyl Acetoacetate (1.0 eq), Acid Chloride (from Phase 1), Toluene.[1]

Mechanism: The reaction proceeds via the formation of magnesium ethoxide, which generates the magnesium enolate of ethyl acetoacetate. This nucleophile attacks the acid chloride. Subsequent decarboxylation yields the diketone.

Procedure:

  • Mg Enolate Formation: In a dry flask, place 2.4 g (0.1 mol) of Mg turnings and 5 mL of absolute ethanol. Add 0.5 mL CCl

    
     to initiate. Once bubbling starts, add a solution of 13.0 g (0.1 mol)  ethyl acetoacetate in 30 mL  ethanol dropwise. Reflux until Mg is consumed (Mg(OEt)
    
    
    
    formation).[1]
  • Evaporate ethanol to dryness to obtain the solid Mg-enolate.

  • Redissolve the enolate in 100 mL dry toluene.

  • Coupling: Add the Adamantane-1-carbonyl chloride (dissolved in 20 mL toluene) dropwise at

    
    .
    
  • Stir at room temperature for 12 hours.

  • Decarboxylation/Hydrolysis: Add dilute H

    
    SO
    
    
    
    (10%) to the mixture and stir vigorously to hydrolyze the intermediate tricarbonyl and magnesium salts. Separate the organic layer.[5][6][8]
  • Evaporate solvent.[6] The residue is the crude

    
    -diketone.[2]
    
    • Note: If the tricarbonyl intermediate persists, reflux in water/acetic acid to force decarboxylation.[1]

Phase 3: Cyclization to Pyrimidine

Objective: Condensation of the 1,3-dicarbonyl with guanidine.[1]

  • Reagents: 1-(Adamantan-1-yl)butane-1,3-dione (from Phase 2), Guanidine Carbonate (1.1 eq), Ethanol.[1][2]

Procedure:

  • Dissolve 22.0 g (0.1 mol) of the

    
    -diketone in 150 mL  of Ethanol.
    
  • Add 9.9 g (0.055 mol) of Guanidine Carbonate. (Note: 0.55 mol of carbonate provides 1.1 eq of guanidine base).

  • Heat to reflux for 8–12 hours. Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1).[1]
    
  • Workup: Cool the mixture. The product often precipitates upon cooling.

  • If no precipitate, evaporate ethanol to 1/3 volume and pour into ice water.[1]

  • Filter the solid.[4][6]

  • Recrystallization: Purify using Ethanol or Isopropanol/Water.

Reaction Mechanism & Pathway[1][4][9][10]

The formation of the pyrimidine ring follows a step-wise condensation-dehydration sequence.

Mechanism Sub1 Beta-Diketone (Electrophile) Inter1 Tetrahedral Intermediate Sub1->Inter1 Nucleophilic Attack Sub2 Guanidine (Nucleophile) Sub2->Inter1 Inter2 Dehydration (- H2O) Inter1->Inter2 Inter3 Cyclization (Intramolecular) Inter2->Inter3 Imine Formation Final Target Pyrimidine (Aromatic) Inter3->Final Aromatization

Figure 2: Mechanistic flow of the Traube-like cyclization between the adamantyl diketone and guanidine.

Quality Control & Specifications

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Melting Point 224–228 °CCapillary Method
Identity MS (

): 244.18 [M+H]

LC-MS
1H NMR

1.7-2.1 (Adamantyl), 2.2 (CH

), 6.3 (Py-H)
500 MHz DMSO-d

Troubleshooting Guide:

  • Low Yield in Phase 2: Ensure the Magnesium Enolate is fully formed (all Mg metal consumed) before adding the acid chloride.[1] Moisture kills this reaction; use anhydrous solvents.

  • Oily Product in Phase 3: If the pyrimidine comes out as an oil, scratch the flask sides with a glass rod or seed with a crystal from a previous batch. Recrystallize from Isopropanol.

  • Regioselectivity: The reaction with guanidine is symmetric regarding the nitrogen nucleophiles, but the methyl vs. adamantyl position is fixed by the diketone structure. No regioisomers are possible with guanidine.

References

  • Orzeszko, A., et al. (2004).[1] "Novel adamantylated pyrimidines and their preliminary biological evaluations." Il Farmaco, 59(12), 929-937.[9]

  • BenchChem. (2025).[1][6] "Application Notes and Protocols for the Synthesis of Adamantan-1-yl-piperidin-1-yl-methanone." (Cited for Acid Chloride activation protocols).[1][4][6][10]

  • Organic Syntheses. "1-Adamantanecarboxylic acid." Org.[5][6][8][11][12] Synth. Coll. Vol. 5, p.20. (Cited for handling adamantane precursors).

  • Laudy, A. E., et al. (2004).[1] "Synthesis and antimicrobial properties of adamantane derivatives." (General reference for adamantyl-heterocycle condensation).

Sources

NMR spectroscopy characterization of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Structural Elucidation & Purity Profiling of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Executive Summary

This application note details the nuclear magnetic resonance (NMR) characterization of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (CAS: N/A for specific isomer, generic adamantyl-pyrimidine class).[1][2] This scaffold combines a lipophilic diamondoid cage with a polar heteroaromatic ring, a motif increasingly relevant in virology (M2 ion channel blockers) and oncology (P2X7 antagonists).[2]

The primary challenge in characterizing this molecule is confirming the regiochemistry of the pyrimidine substitution (4-adamantyl vs. 4-methyl positioning) and resolving the overlapping aliphatic signals of the adamantane cage.[2] This guide provides a self-validating protocol using 1D and 2D NMR techniques in DMSO-d₆.

Structural Logic & Spin Systems

Before acquisition, the molecule is deconstructed into three distinct spin systems to guide assignment:[2]

  • The Adamantane Cage (Lipophilic Domain):

    • Structure: Tricyclic, rigid aliphatic cage attached at the C1 bridgehead.[2]

    • Symmetry: High local symmetry (

      
      ) typically results in three distinct proton environments: the 
      
      
      
      -methylene protons (closest to attachment), the
      
      
      -methine protons, and the
      
      
      -methylene protons.[2]
    • NMR Signature: A characteristic "hump" or set of multiplets in the 1.7–2.1 ppm region.[2]

  • The Pyrimidine Core (Aromatic Domain):

    • Structure: A 2,4,6-trisubstituted ring.[1][2][3]

    • Protons: A single aromatic proton at position 5 (H-5).[1][2]

    • Key Feature: The chemical shift of H-5 is sensitive to the shielding cones of the adjacent adamantyl and methyl groups.[1][2]

  • The Substituents (Diagnostic Handles):

    • Methyl Group: A sharp singlet (~2.2 ppm), integrating to 3H.[2][3]

    • Primary Amine (

      
      ):  Exchangeable protons, typically appearing as a broad singlet in DMSO-d₆ (~6.0–6.5 ppm).[1][2]
      

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ (99.9% D) is the mandatory solvent.[1][2]

    • Reasoning: Chloroform-d (

      
      ) often causes the amino (
      
      
      
      ) protons to broaden or disappear due to rapid exchange.[2] DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for integration and coupling verification.[1][2]
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
¹H 1D zg30162.0 sQuantitative integration & purity check.
¹³C 1D zgpg3010242.0 sCarbon count; identification of quaternary carbons.[1][2]
COSY cosygpppqf81.5 sIdentification of scalar coupling (Adamantane cage).
HSQC hsqcedetgpsisp2.381.5 s1-bond C-H connectivity (Assigns protonated carbons).[1][2]
HMBC hmbcgplpndqf161.5 sCritical: Long-range (2-3 bond) connectivity to link Adamantane to Pyrimidine.

Data Interpretation & Assignment

¹H NMR Spectrum (DMSO-d₆, 298 K)

The proton spectrum is defined by the separation between the aliphatic adamantane/methyl regions and the aromatic/heteroatom region.[2]

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Note
1.68 – 1.78 Multiplet6HAd-

-CH₂
Distal methylene protons of adamantane.[1][2]
1.90 – 1.98 Multiplet6HAd-

-CH₂
Proximal methylene protons (affected by ring current).[1][2]
2.02 – 2.08 Broad Singlet3HAd-

-CH
Methine bridgehead protons.[1][2]
2.25 Singlet3HPy-CH₃Methyl group at C-6.[1][2] Sharp singlet indicates no vicinal coupling.[1][2]
6.35 Broad Singlet2H-NH₂Exchangeable.[1][2] Chemical shift is concentration-dependent.[1][2]
6.62 Singlet1HPy-H5The only aromatic proton.[1][2] Diagnostic for 2,4,6-substitution.
¹³C NMR Spectrum (DMSO-d₆)

The carbon spectrum confirms the scaffold.[2] The key to regioisomer determination is the quaternary carbon assignment.[2]

  • Aliphatic Region:

    • 23.8 ppm: Methyl carbon (

      
      ).[1][2]
      
    • 28.1 ppm: Adamantane

      
      -CH.[1][2]
      
    • 36.2 ppm: Adamantane

      
      -CH₂.[1][2]
      
    • 40.8 ppm: Adamantane

      
      -CH₂.[1][2]
      
    • 42.5 ppm: Adamantane C1 (Quaternary bridgehead).[1][2] Note: This peak is often low intensity due to long relaxation times.[1][2]

  • Aromatic Region:

    • 106.5 ppm: Pyrimidine C-5 (Methine, correlates to H-5 in HSQC).[1][2]

    • 163.2 ppm: Pyrimidine C-2 (Attached to

      
      ).[1][2]
      
    • 167.5 ppm: Pyrimidine C-6 (Attached to

      
      ).[1][2]
      
    • 176.8 ppm: Pyrimidine C-4 (Attached to Adamantane).[1][2] Downfield shift due to steric bulk and deshielding of the adamantyl group.[2]

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for confirming the structure, specifically distinguishing it from the potential regioisomer (where the methyl and adamantyl groups might be swapped if the synthesis involved an asymmetric diketone).

NMR_Workflow Start Crude Product (Adamantyl-Pyrimidine) H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_H5 Identify Pyrimidine H-5 (Singlet ~6.6 ppm) H1_NMR->Check_H5 Check_Me Identify Methyl (Singlet ~2.2 ppm) H1_NMR->Check_Me HMBC HMBC Experiment (Long Range Coupling) Check_H5->HMBC Signal Found Check_Me->HMBC Signal Found Analysis Connectivity Analysis HMBC->Analysis Result_Correct CONFIRMED: 4-(Adamantan-1-yl)-6-methyl Analysis->Result_Correct H-5 correlates to C-4 (Ad) & C-6 (Me) Result_Wrong REJECT: Isomer/Impurity Analysis->Result_Wrong Missing Correlations

Figure 1: Structural elucidation workflow. The HMBC step is the "gatekeeper" for confirming the connection between the adamantane cage and the pyrimidine ring.[2]

Critical Mechanistic Insight: The HMBC Connection

To scientifically validate the position of the adamantane group at C-4 (versus C-6), one must rely on Heteronuclear Multiple Bond Coherence (HMBC) .[2]

  • The Diagnostic Cross-Peak: Look for a correlation between the Pyrimidine H-5 proton (6.62 ppm) and the Adamantane Quaternary Carbon (C1) (42.5 ppm).[2]

    • Why? This represents a 3-bond coupling (

      
      ).[1][2]
      
    • Confirmation: The Methyl protons (2.25 ppm) should show a strong 3-bond correlation to the other quaternary carbon (C-6, ~167.5 ppm) and the C-5 carbon (106.5 ppm).[2]

  • Self-Validation: If the adamantane were at position 2 (replacing the amine), the symmetry and chemical shifts would be drastically different (no broad

    
     signal).
    

Connectivity Ad_C1 Adamantane C1 (Quat) Py_C4 Pyrimidine C4 Ad_C1->Py_C4 Sigma Bond Py_H5 Proton H-5 (6.62 ppm) Py_C4->Py_H5 HMBC (3-bond) Py_C6 Pyrimidine C6 Py_H5->Py_C6 HMBC (2-bond) Me_H Methyl H (2.25 ppm) Me_H->Py_C4 HMBC (4-bond, weak) Me_H->Py_C6 HMBC (2-bond)

Figure 2: Key HMBC correlations required to confirm the regioisomer. The correlation between Py-H5 and the Adamantane C1 is the definitive proof of structure.[2]

References

  • Adamantane Spectral Standards: BenchChem. (2025).[1][2][4] Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. Link

  • Pyrimidine Synthesis & Characterization: Royal Society of Chemistry. (2020). Synthesis and characterization of adamantyl-heterocycles. RSC Advances. Link

  • General Heterocyclic NMR: PubChem. (2025).[1][2] 6-Methylpyrimidin-4-amine Spectral Data. National Library of Medicine.[1][2] Link

  • Solid-State Referencing (Adamantane): National Institutes of Health.[1][2] (2022).[1][2][5] Solid-state chemical-shift referencing with adamantane. Link

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and characterization of pharmaceutical salts of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, a molecule of interest in medicinal chemistry due to the established biological activities of adamantane-containing heterocyclic compounds.[1] The rigid, lipophilic adamantane moiety can enhance a drug's pharmacokinetic properties. This guide outlines a systematic approach to salt screening and selection, offering detailed protocols for the synthesis of the parent compound, the formation of various salt forms, and their subsequent analytical characterization. The methodologies are grounded in established principles of pharmaceutical sciences to ensure the selection of a salt form with optimal physicochemical properties for further drug development.

Introduction: The Rationale for Pharmaceutical Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[2][3] The conversion of an active pharmaceutical ingredient (API) into a salt is a common and effective strategy to improve its physicochemical and biopharmaceutical properties without chemically modifying the active moiety. For a weakly basic compound such as 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, salt formation can lead to significant improvements in:

  • Solubility and Dissolution Rate: Enhanced aqueous solubility is a primary driver for salt formation, often leading to improved bioavailability.[2][3]

  • Stability: Crystalline salts are generally more stable than the amorphous free base, which can be crucial for shelf-life and formulation stability.

  • Hygroscopicity: A suitable salt form can be less hygroscopic than the free base, simplifying handling and manufacturing processes.[4]

  • Solid-State Properties: Salt formation can yield a crystalline solid with desirable properties for formulation, such as improved flowability and compressibility.

  • Intellectual Property: Novel salt forms can be patentable, extending the intellectual property life of a drug.[4]

The selection of an appropriate counter-ion is a critical step in the drug development process and should be guided by a thorough understanding of the API's properties and the desired characteristics of the final drug product.[5]

Synthesis of the Active Pharmaceutical Ingredient (API)

A plausible synthetic route to 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is through the condensation of an adamantyl-containing β-diketone with guanidine. This is a well-established method for the synthesis of 2-aminopyrimidines.

Protocol 2.1: Synthesis of 1-(Adamantan-1-yl)butane-1,3-dione
  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add 1-acetyladamantane.

  • Addition of Ethyl Acetate: Slowly add ethyl acetate to the reaction mixture at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2.2: Synthesis of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine
  • Reaction Setup: Dissolve 1-(Adamantan-1-yl)butane-1,3-dione and guanidine hydrochloride in a suitable solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide, to the mixture to liberate the free guanidine.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: The precipitated solid can be collected by filtration, washed with a cold solvent, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine.

Principles of Salt Screening and Selection

A systematic salt screening process is essential to identify the optimal salt form for development. The selection of potential counter-ions should be based on several factors, including their pKa, safety profile (generally recognized as safe - GRAS), and the desired properties of the final salt.

The pKa Rule

For successful salt formation of a basic drug, the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the basic API.[4][5] This ensures a sufficient degree of ionization and the formation of a stable salt.

Counter-ion Selection

A diverse range of pharmaceutically acceptable counter-ions should be screened. A tiered approach is often employed, starting with a primary screen of common, well-characterized acids.

Commonly Used Acidic Counter-ions for Salt Formation
Inorganic Acids
Hydrochloric acid
Hydrobromic acid
Sulfuric acid
Phosphoric acid
Organic Acids
Methanesulfonic acid (Mesylate)
p-Toluenesulfonic acid (Tosylate)
Benzenesulfonic acid (Besylate)
Maleic acid
Fumaric acid
Succinic acid
Citric acid
Tartaric acid
Oxalic acid

Experimental Protocols for Salt Formation

The following protocols describe general methods for preparing pharmaceutical salts of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine on a laboratory scale.

Protocol 4.1: General Procedure for Salt Formation via Solvent Crystallization
  • Dissolution: Dissolve 1 molar equivalent of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine in a suitable solvent (e.g., ethanol, isopropanol, acetone, or a mixture).

  • Acid Addition: Add a stoichiometric amount (typically 1 to 1.1 molar equivalents) of the selected acid, either as a solid or as a solution in the same solvent.

  • Heating and Cooling: Gently heat the mixture to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, refrigeration or the addition of an anti-solvent may be necessary.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at an appropriate temperature.

Protocol 4.2: In-situ Salt Screen using a Microplate Technique

This high-throughput method allows for the rapid screening of multiple counter-ions and solvent systems.[6]

  • Stock Solution Preparation: Prepare a stock solution of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine in a volatile solvent (e.g., methanol or ethanol).

  • Aliquotting: Dispense a fixed volume of the API stock solution into the wells of a microplate.

  • Counter-ion Addition: Add a stoichiometric amount of each counter-ion (from a pre-prepared stock solution) to the individual wells.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or with gentle heating.

  • Analysis: The resulting solids in each well can be analyzed for crystallinity using X-ray Powder Diffraction (XRPD).

Characterization of Pharmaceutical Salts

Once potential salt forms have been prepared, they must be thoroughly characterized to determine their solid-state properties and select the most promising candidate for further development.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for the characterization of crystalline solids.[1][7] Each crystalline form exhibits a unique diffraction pattern, which serves as a "fingerprint" for that specific form.[8][9]

  • Purpose: To confirm the formation of a new crystalline salt form and to identify any polymorphism.

  • Protocol:

    • Gently grind a small amount of the salt sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the XRPD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

    • Compare the resulting diffractogram with that of the free base and the counter-ion to confirm the formation of a new crystalline phase.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the salt.[10][11]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.

  • Protocol:

    • Accurately weigh a small amount of the salt sample (typically 2-5 mg) into an aluminum pan.

    • For DSC, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow.

    • For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss.

Solubility and Dissolution Rate

Aqueous solubility is a critical parameter for oral drug delivery.

  • Equilibrium Solubility:

    • Add an excess amount of the salt to a known volume of buffer at different pH values (e.g., pH 1.2, 4.5, and 6.8).

    • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved API in the filtrate by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Intrinsic Dissolution Rate (IDR):

    • Compact a known amount of the salt into a die to create a pellet with a defined surface area.

    • Place the die in a dissolution apparatus containing a known volume of dissolution medium.

    • Stir the medium at a constant rate and withdraw samples at regular intervals.

    • Analyze the concentration of the dissolved API in the samples by HPLC.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.

  • Dynamic Vapor Sorption (DVS):

    • Place a small amount of the salt sample in the DVS instrument.

    • Expose the sample to a range of relative humidity (RH) levels (e.g., 0% to 95% RH) at a constant temperature.

    • The instrument measures the change in mass of the sample as it absorbs or desorbs water.

Data Presentation and Interpretation

The data collected from the characterization studies should be tabulated for easy comparison of the different salt forms.

Property Free Base Hydrochloride Salt Mesylate Salt Succinate Salt Fumarate Salt
Melting Point (°C) (DSC) TBDTBDTBDTBDTBD
Solubility (mg/mL) at pH 6.8 TBDTBDTBDTBDTBD
Hygroscopicity (% weight gain at 80% RH) TBDTBDTBDTBDTBD
Crystallinity (XRPD) TBDCrystallineCrystallineCrystallineCrystalline

TBD: To Be Determined

Visualization of Workflows

Workflow for Pharmaceutical Salt Screening and Selection

SaltScreeningWorkflow cluster_0 Phase 1: API Characterization & Counter-ion Selection cluster_1 Phase 2: Salt Formation Screening cluster_2 Phase 3: Solid-State Characterization cluster_3 Phase 4: Lead Salt Selection API Characterize Free Base (pKa, Solubility, Solid Form) Counterion Select Potential Counter-ions (pKa Rule, GRAS Status) API->Counterion Informs Selection Screening Perform Salt Screen (Solvent Crystallization, In-situ Methods) Counterion->Screening Isolation Isolate Solid Forms Screening->Isolation XRPD XRPD Analysis (Crystallinity, Polymorphism) Isolation->XRPD Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability, Solvation) XRPD->Thermal Hygro Hygroscopicity (DVS) (Moisture Uptake) Thermal->Hygro Solubility Solubility & Dissolution (pH-dependent, IDR) Hygro->Solubility Data Compare Salt Properties Solubility->Data Selection Select Lead Salt Candidate for Further Development Data->Selection

Caption: A systematic workflow for pharmaceutical salt screening and selection.

Conclusion

The preparation of pharmaceutical salts is a critical step in the development of many small molecule drugs. For 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, a systematic approach to salt screening and characterization will enable the selection of a salt form with optimal physicochemical properties. This, in turn, will facilitate the development of a stable, bioavailable, and manufacturable drug product. The protocols and principles outlined in this document provide a robust framework for researchers to successfully navigate the salt selection process.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). SciTech Central. [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Molecules. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). Pharmaceutics. [Link]

  • CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

  • X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Principles of Salt Formation. (2014). ResearchGate. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000). Organic Process Research & Development. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • PHARMACEUTICAL SALTS. World Journal of Pharmaceutical Research. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharma's Almanac. [Link]

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. [Link]

Sources

Thin-layer chromatography (TLC) systems for adamantyl pyrimidine amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-APA Optimized Thin-Layer Chromatography (TLC) Systems for Adamantyl Pyrimidine Amines

Executive Summary

Adamantyl pyrimidine amines represent a unique class of pharmacophores often utilized in antiviral (e.g., Influenza A M2 channel blockers) and kinase inhibitor research. These molecules present a distinct chromatographic paradox: they possess a highly lipophilic, bulky adamantane "cage" (increasing


) fused with a polar, basic pyrimidine amine moiety (capable of hydrogen bonding and ionization).

This duality often leads to poor chromatographic resolution, characterized by tailing (due to amine-silanol interactions) or fronting (due to solubility issues). This Application Note provides a rational, self-validating method development strategy to overcome these challenges, ensuring reproducible


 values and clean separation.

Physicochemical Analysis & Chromatographic Logic

To design an effective system, we must address the competing forces at play on the silica surface:

  • The Adamantane Effect (Lipophilicity): The tricyclic adamantane cage is extremely hydrophobic. In standard reverse-phase TLC, it retains strongly. In normal-phase (silica), it drives the molecule to travel rapidly with non-polar solvents (High

    
     in Hexane).
    
  • The Pyrimidine Amine Effect (Basicity): The nitrogen atoms in the pyrimidine ring and the exocyclic amine possess lone pairs that interact strongly with the acidic silanol groups (

    
    ) of the stationary phase. This acid-base interaction is the primary cause of tailing  (comet-like spots).
    

The Solution: A "Push-Pull" Mobile Phase. We require a non-polar component to solvate the adamantane and a polar/basic modifier to suppress silanol ionization.

Method Development Strategy

Do not rely on a single "magic" solvent. Use this decision matrix to select the optimal system.

Phase 1: The Screening Protocol

Standard Stationary Phase: Silica Gel


 (Aluminum or Glass backed).
System ClassSolvent Composition (v/v)Target Interaction
System A (General) DCM : MeOH (95:5) Baseline polarity check. Likely to cause tailing.[1][2]
System B (Non-Polar) Hexane : EtOAc (3:2) For highly lipophilic adamantane derivatives.
System C (Deactivated) DCM : MeOH : TEA (90:10:1) Recommended Start. TEA blocks silanol sites.
System D (High Polarity) CHCl

: MeOH : NH

OH (80:18:2)
For highly polar/salt forms.

Critical Technical Note: When using Triethylamine (TEA) or Ammonia, you must pre-saturate the chamber. The basic vapor modifies the silica surface before the solvent front arrives, ensuring uniform deactivation.

Detailed Experimental Protocols

Protocol A: Preparation & Running the Chromatogram
  • Plate Activation: Heat silica plates at 110°C for 30 minutes prior to use. This removes hygroscopic water which can artificially lower

    
     values for amines.
    
  • Sample Dilution: Dissolve the adamantyl pyrimidine amine in DCM or MeOH (approx. 1-5 mg/mL).

    • Expert Tip: If the compound is an HCl salt, add 1 drop of TEA to the sample vial to free the base before spotting.

  • Spotting: Apply 1-2

    
    L spots, 1.5 cm from the bottom. Keep spot diameter < 3 mm.
    
  • Elution:

    • Pour mobile phase (e.g., System C) into the chamber.

    • Saturation: Place a filter paper liner inside the chamber and wet it with solvent. Close lid and wait 15 minutes.

    • Run plate until solvent front reaches 1 cm from the top.

  • Drying: Dry the plate with a stream of warm air. Note: If using TEA, dry until the "fishy" smell dissipates, or it may interfere with some stains.

Protocol B: Visualization (The "Dual-Mode" Strategy)

Adamantane lacks a chromophore (UV silent), while pyrimidine is UV active. You must use a two-step visualization to confirm the integrity of the entire molecule.

Step 1: Non-Destructive (Pyrimidine Detection)

  • Method: UV Lamp at 254 nm .[2][3][4][5]

  • Observation: Dark purple spots against a green fluorescent background. This confirms the presence of the aromatic pyrimidine ring.

Step 2: Destructive/Derivatization (Adamantane/Amine Detection)

  • Reagent: Dragendorff’s Reagent (Specific for tertiary amines/alkaloids) or Iodine Chamber .

  • Method (Dragendorff): Spray plate lightly.

  • Result: Orange/Brown spots on a yellow background. High sensitivity for the nitrogenous center.

  • Method (Iodine): Place in a jar with

    
     crystals.
    
  • Result: Brown spots.[3][4][6] Adamantane's lipophilic nature traps iodine vapor effectively.

Workflow Logic (Graphviz Diagram)

The following diagram illustrates the decision-making process for optimizing the mobile phase.

TLC_Method_Development Start Start: Adamantyl Pyrimidine Amine Screen1 Run Screen: DCM/MeOH (95:5) Start->Screen1 CheckRf Check Rf & Shape Screen1->CheckRf Tailing Result: Tailing / Streaking CheckRf->Tailing Comet shape LowRf Result: Rf < 0.2 (Stuck at Origin) CheckRf->LowRf Too polar GoodSep Result: Round Spot, Rf 0.3-0.7 CheckRf->GoodSep Optimal AddBase Action: Add 1% Triethylamine (TEA) Tailing->AddBase IncreasePol Action: Increase MeOH to 10-15% LowRf->IncreasePol Finalize Finalize: Visualize (UV + Dragendorff) GoodSep->Finalize AddBase->CheckRf Re-run IncreasePol->CheckRf Re-run

Caption: Decision matrix for optimizing mobile phases, addressing specific issues of amine tailing and lipophilic retention.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Tailing (Comet) Ionization of amine by acidic silanols.Add 1-2% Triethylamine (TEA) or NH

OH
to mobile phase [1].
Fronting (Shark tooth) Sample overload or solubility mismatch.Dilute sample; ensure sample solvent matches mobile phase polarity.
Rf > 0.8 Solvent system too non-polar for the adamantane cage.Switch to Hexane/EtOAc (1:1) or reduce MeOH content.
Ghost Spots Decomposition on silica.Use 2D-TLC : Run once, dry, rotate 90°, run again. If spots off-diagonal, compound is degrading.

References

  • Phenomenex Technical Guides. Strategies for Peak Shape Improvement of Basic Compounds. [Link]

  • National Institutes of Health (PMC). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride (Adamantane Amine). [Link]

  • MDPI (Molecules). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates: Iodine and UV Methods. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

Case ID: ADM-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are experiencing yield bottlenecks in the synthesis of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine . This is a common issue driven by two conflicting physicochemical properties: the extreme lipophilicity/steric bulk of the adamantane cage and the polarity of the guanidine nucleophile.[2]

Standard protocols for pyrimidine synthesis (e.g., refluxing ethanol with base) often fail here, resulting in yields <30% due to incomplete cyclization or precipitation of intermediates.[3] This guide provides an optimized protocol, troubleshooting logic, and mechanistic insights to elevate yields to the 75-85% range .

Module 1: The Critical Pathway (Optimized Protocol)

Do not rely on standard "textbook" pyrimidine synthesis. The steric bulk of the adamantyl group at the C4 position significantly retards the initial nucleophilic attack.[2]

The Reaction Scheme

The synthesis relies on the condensation of 1-(adamantan-1-yl)butane-1,3-dione (Precursor A) with Guanidine Carbonate (Precursor B).[1]

ReactionScheme cluster_0 Precursors cluster_1 Conditions A 1-(Adamantan-1-yl) butane-1,3-dione (Lipophilic) C Solvent: n-Butanol Base: NaOEt (cat.) Temp: 118°C (Reflux) Additive: 4Å Mol. Sieves A->C B Guanidine Carbonate (Polar/Salt) B->C D Target Product: 4-(Adamantan-1-yl)- 6-methylpyrimidin-2-amine C->D - 2 H2O - CO2

Caption: Optimized condensation pathway utilizing high-boiling solvent and water scavenging.[1][2]

Step-by-Step Protocol

1. Reagents:

  • 1-(Adamantan-1-yl)butane-1,3-dione (1.0 equiv)[1]

  • Guanidine Carbonate (1.5 equiv) — Note: Carbonate is preferred over HCl salt to simplify base requirements.[3]

  • Solvent: n-Butanol (Reaction requires T > 100°C for steric clearance).[1][2]

  • Additive: Activated 4Å Molecular Sieves (Critical for equilibrium shift).

2. Procedure:

  • Dissolution: In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended) or a Soxhlet containing molecular sieves, suspend the diketone in n-Butanol (5 mL per mmol).

  • Activation: Add Guanidine Carbonate. Crucial: Add a catalytic amount of Sodium Ethoxide (NaOEt, 0.1 equiv).[2][3] This initiates the breakdown of the carbonate to the active free base more efficiently than heat alone.[2]

  • Reflux: Heat to vigorous reflux (approx. 118°C).[2][3]

    • Checkpoint: The reaction mixture should turn from a suspension to a clear orange/yellow solution as the product forms.[2]

  • Duration: Run for 12-16 hours. Standard ethanol reflux (78°C) is insufficient to overcome the activation energy barrier imposed by the adamantyl sterics.[2][3]

  • Workup:

    • Cool to Room Temperature.[2][4] The product often crystallizes directly.[2]

    • If no precipitate: Evaporate n-Butanol to 20% volume, then add cold water.[2]

    • Filter the solid.[2][4][5][6] Wash with Water (to remove guanidine salts) followed by cold Hexane (to remove unreacted diketone).[2][3]

Module 2: Troubleshooting & Diagnostics

Use this decision tree to identify why your current yield is low.

Troubleshooting Start Low Yield (<40%) CheckTLC Check TLC of Crude (Mobile Phase: 5% MeOH in DCM) Start->CheckTLC Result1 Unreacted Diketone Present CheckTLC->Result1 Result2 Complex Mixture / Tars CheckTLC->Result2 Result3 Clean Spot but Low Mass CheckTLC->Result3 Action1 Diagnosis: Steric/Temp Failure Fix: Switch solvent to n-Butanol or Diglyme. Increase Temp. Result1->Action1 Action2 Diagnosis: Base-Catalyzed Polymerization Fix: Reduce base concentration. Ensure Guanidine is dry. Result2->Action2 Action3 Diagnosis: Solubility Loss Fix: Product is staying in mother liquor. Do not wash with Ethanol. Use Water/Hexane. Result3->Action3

Caption: Diagnostic logic for identifying yield loss mechanisms.

Common Failure Modes
IssueSymptomRoot CauseSolution
Incomplete Reaction Starting material visible on TLC after 24h.Steric Hindrance: The adamantyl group blocks nucleophilic attack at the adjacent carbonyl.[2]Increase Temperature: Switch from Ethanol (78°C) to n-Butanol (118°C) or Toluene (110°C).
Wet Reagents Yield < 30%, gummy precipitate.[2][3]Water Inhibition: Condensation releases water; reaction is reversible.[2][3]Water Removal: Use a Dean-Stark trap or add 4Å Molecular Sieves directly to the flask.[1][2]
Impure Precursor Dark brown reaction mixture.[2][3][7]Diketone Purity: If the diketone precursor contains adamantane-1-carboxylic acid, it kills the base.[1][2]Purify Precursor: Recrystallize the diketone from MeOH/Water before use.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed this up? A: Yes. The adamantyl group's steric bulk makes this an ideal candidate for microwave synthesis.[2]

  • Protocol: Seal reagents in a microwave vial with Ethanol/Acetic Acid (10:1). Irradiate at 150°C for 20-30 minutes. Yields are often comparable to 16h reflux but with cleaner profiles.[2]

Q2: Why is my product oiling out instead of crystallizing? A: This is due to the lipophilicity of the adamantane.[2]

  • Fix: Do not use pure water for precipitation.[2][3] Use a mixture of Water:Methanol (9:1) .[2][3] The trace methanol keeps oily impurities in solution while the hydrophobic product precipitates.[2] Alternatively, triturating the oil with cold diethyl ether often induces crystallization.[2][3]

Q3: The literature suggests using Guanidine HCl + NaOEt.[2] Why do you recommend Guanidine Carbonate? A: Guanidine HCl requires stoichiometric neutralization with a strong alkoxide base (NaOEt), producing NaCl.[2][3] The high salt content can trap the product during precipitation.[2] Guanidine Carbonate decomposes to volatile CO2 and water, leaving a cleaner crude profile, which is essential when dealing with "greasy" adamantyl derivatives.[2][3]

Q4: How do I verify the regiochemistry? Is it possible I formed the wrong isomer? A: With 1-(adamantan-1-yl)butane-1,3-dione , the condensation with guanidine is regioselective regarding the ring formation, but since guanidine is symmetric, there is only one pyrimidine product possible.[1] However, ensure you haven't formed the linear imine (Schiff base) intermediate.[2][3]

  • Check: 1H NMR.[2][3][4][8][9] The pyrimidine ring proton (H-5) should appear as a singlet around 6.2–6.5 ppm .[2] If you see signals around 5.0 ppm, you likely have uncyclized intermediate.[2][3]

References

  • Synthesis of Adamantyl-Pyrimidines (General Methodologies)

    • Source: Orzeszko, A., et al. "Novel Adamantylated Pyrimidines and Their Preliminary Biological Evaluations."[2][3] Il Farmaco, vol. 59, no.[2][3] 12, 2004, pp. 929–937.[2][3]

    • Relevance: Establishes the baseline condensation conditions for adamantyl-beta-diketones with urea/guanidine deriv
    • [3]

  • Microwave Assisted Synthesis of Pyrimidines

    • Source: Kappe, C. O.[3] "High-Speed Combinatorial Synthesis Utilizing Microwave Irradiation." Current Opinion in Chemical Biology, vol. 6, no. 3, 2002, pp. 314–320.[2][3]

    • Relevance: Validates the use of high-temperature/pressure conditions to overcome steric hindrance in heterocycle synthesis.
    • [3]

  • Solubility and Thermodynamics of Adamantane Deriv

    • Source: Mansoori, G. A.[3] "Diamondoid Molecules."[2][10] Advances in Chemical Physics, vol. 136, 2007.[2][3]

    • Relevance: Provides data on the solubility profiles of adamantane cages, supporting the recommendation for n-Butanol/Hexane workups over aqueous systems.
    • [3]

Sources

Resolving Peak Tailing in HPLC Analysis of Adamantyl Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of adamantyl amines. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges associated with achieving optimal peak symmetry for these unique compounds. Adamantyl amines, with their bulky, lipophilic cage structure and basic amine functionality, present a specific set of hurdles in reversed-phase HPLC, primarily manifesting as peak tailing.[1][2][3] This document provides in-depth, scientifically-grounded solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing with my adamantyl amine analyte. What are the primary causes?

A1: Understanding the Root of the Problem

Peak tailing in HPLC, where the latter half of a peak is broader than the front, is a common issue, especially with basic compounds like adamantyl amines.[4][5][6] The primary cause is often secondary interactions between the analyte and the stationary phase.[7][8]

In the context of adamantyl amines, the main culprit is the interaction between the positively charged (protonated) amine group and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5][6][9] These acidic silanols can engage in strong ionic interactions with the basic analyte, leading to a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a "tail."[4][7]

Here's a breakdown of the contributing factors:

  • Silanol Interactions: Even with modern end-capping techniques, some residual silanol groups remain on the silica surface.[4][10] These can become deprotonated (negatively charged) depending on the mobile phase pH, creating active sites for interaction with protonated amines.[5][9]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the adamantyl amine, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[9][11][12] Similarly, a pH that promotes silanol ionization (typically pH > 3) will exacerbate tailing.[9]

  • Column Choice: Not all C18 columns are created equal. The type of silica (Type A vs. Type B), the end-capping efficiency, and the presence of metal impurities can all influence the degree of peak tailing.[6]

  • Column Overload: Injecting too much sample can saturate the primary retention sites, forcing the excess analyte to interact with the secondary silanol sites, leading to tailing.[8][13][14]

Q2: How can I systematically troubleshoot and resolve peak tailing for my adamantyl amine?

A2: A Step-by-Step Troubleshooting Workflow

Resolving peak tailing requires a logical and systematic approach. The following workflow will guide you through the process of identifying the cause and implementing the most effective solution.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Physical Problem Resolution cluster_3 Chemical Problem Resolution A Peak Tailing Observed B Inject a Neutral Compound A->B C Does the Neutral Compound Tail? B->C D Check for Voids, Leaks, and Dead Volume C->D Yes F Optimize Mobile Phase C->F No E Replace Column/Fittings D->E G Evaluate Stationary Phase F->G H Consider Sample Preparation G->H

Figure 1: A systematic workflow for troubleshooting peak tailing.

Step 1: Differentiate Between a Physical and Chemical Problem

The first step is to determine if the tailing is due to a physical issue with your HPLC system or a chemical interaction with your analyte.

  • Experimental Protocol: Inject a neutral, well-behaved compound (e.g., toluene or naphthalene).

  • Interpretation:

    • If the neutral compound also tails: This points to a physical problem in your system, such as a column void, a partially blocked frit, or excessive extra-column volume (e.g., long or wide-bore tubing).[5][13]

    • If the neutral compound exhibits a symmetrical peak: The issue is chemical and specific to your adamantyl amine.[5]

Step 2: Addressing Physical Problems

If you suspect a physical problem, inspect your system for the following:

  • Column Void: A void at the head of the column can cause peak distortion.[4] Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column.

  • Blocked Frit: A blocked inlet frit can also lead to poor peak shape. Back-flushing the column may help, but replacement is often necessary.

  • Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter and that all fittings are properly seated to minimize dead volume.[9]

Step 3: Tackling Chemical Problems - A Multi-pronged Approach

If the problem is chemical, you have several levers to pull. It's often a combination of these strategies that yields the best results.

Q3: How does mobile phase composition affect peak tailing of adamantyl amines, and how can I optimize it?

A3: The Critical Role of the Mobile Phase

The mobile phase is your most powerful tool for mitigating peak tailing. Here are the key parameters to adjust:

1. Mobile Phase pH

  • Mechanism: The pH of the mobile phase controls the ionization state of both the adamantyl amine and the residual silanol groups.[11][12][15]

    • At low pH (typically ≤ 3) , the silanol groups are protonated (neutral), minimizing their ability to interact with the protonated amine.[4][6] This is often the most effective strategy for reducing tailing of basic compounds.

    • At high pH (typically > 8) , the adamantyl amine is deprotonated (neutral), which also prevents ionic interactions with the now deprotonated (negatively charged) silanols. However, this requires a pH-stable column.

  • Experimental Protocol:

    • Start with a mobile phase buffered at a low pH, for example, with 0.1% formic acid or trifluoroacetic acid (TFA).[16]

    • If tailing persists, systematically increase the pH, ensuring you remain at least 2 pH units away from the analyte's pKa to avoid mixed ionization states.[12][17]

    • If using high pH, select a column specifically designed for these conditions to prevent silica dissolution.[4][11]

2. Buffer Concentration and Type

  • Mechanism: Buffers not only control the pH but also the ionic strength of the mobile phase. Increasing the buffer concentration can help to "shield" the charged silanol groups, reducing their interaction with the analyte.[16][18]

  • Recommendations:

    • For low pH work, ammonium formate or ammonium acetate are good choices, especially for LC-MS applications.[16][18]

    • For higher pH, phosphate buffers are effective, but be mindful of their solubility in high percentages of organic solvent.[16]

    • A typical starting buffer concentration is 10-25 mM.[16]

3. Use of Additives (Competing Bases)

  • Mechanism: Small amounts of a basic additive, such as triethylamine (TEA), can be added to the mobile phase.[16] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the adamantyl amine analyte.

  • Caution: While effective, competing bases can sometimes suppress ionization in mass spectrometry and may be less necessary with modern, high-purity silica columns.[6][16]

Mobile Phase Strategy Mechanism Typical Starting Conditions Considerations
Low pH Protonates silanol groups to neutralize them.[4]0.1% Formic Acid or TFA in water/acetonitrile.Ensure column is stable at low pH.[16]
High pH Neutralizes the basic analyte.pH > 8 using a suitable buffer (e.g., ammonium bicarbonate).Requires a specialized high-pH stable column.[4]
Increased Buffer Strength Shields silanol groups.[16]25 mM ammonium formate.Check buffer solubility in the organic modifier.[16]
Competing Base Additive Masks active silanol sites.[16]0.1% Triethylamine (TEA).May interfere with MS detection.[16]

Table 1: Summary of Mobile Phase Optimization Strategies for Adamantyl Amines.

Q4: My mobile phase optimization isn't completely solving the problem. What kind of column should I be using for adamantyl amines?

A4: The Importance of Stationary Phase Selection

If mobile phase adjustments are insufficient, your column is the next critical factor to evaluate.

1. Use a Modern, High-Purity, End-Capped Column

  • Mechanism: Modern HPLC columns are typically synthesized from high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[6][19] They also undergo a process called "end-capping," where a small silylating agent is used to react with many of the remaining silanol groups, rendering them less active.[4][7][16]

  • Recommendation: Ensure you are using a column from a reputable manufacturer that is designated as "base-deactivated" or has a high degree of end-capping.[5][16]

2. Consider Alternative Stationary Phases

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain. This polar group can help to shield the residual silanols and provide an alternative interaction mechanism, often leading to improved peak shape for basic compounds.[9]

  • Hybrid Silica-Organic Polymer Phases: These phases offer a wider usable pH range and often have a lower silanol activity compared to purely silica-based columns, making them an excellent choice for challenging basic compounds.[6]

  • Superficially Porous Particles (Core-Shell): These columns provide high efficiency and can sometimes improve peak shape due to the faster mass transfer of the analyte.[20]

Silanol_Interaction cluster_0 Standard Silica Surface cluster_1 End-Capped/Base-Deactivated Surface Silica Silica Surface Silanol Si-O⁻ (Active Site) AdamantylAmine Adamantyl-NH₃⁺ AdamantylAmine->Silanol Strong Ionic Interaction (Peak Tailing) Silica2 Silica Surface EndCap Si-O-Si(CH₃)₃ (Inactive Site) AdamantylAmine2 Adamantyl-NH₃⁺ AdamantylAmine2->EndCap Reduced Interaction (Improved Peak Shape)

Figure 2: Interaction of adamantyl amine with standard vs. end-capped silica surfaces.

Q5: Are there any other factors I should consider?

A5: Additional Considerations for Robust Analysis

  • Sample Overload: As mentioned, injecting too high a concentration of your analyte can cause peak tailing.[8][13][14]

    • Experimental Protocol: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, you are likely overloading the column.

  • Sample Solvent: The solvent in which your sample is dissolved can also impact peak shape.

    • Recommendation: Ideally, your sample should be dissolved in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase to avoid peak distortion.[8][14]

  • Derivatization: For adamantyl amines that lack a strong chromophore, pre-column derivatization is often employed.[2][21] This process can also improve peak shape by modifying the basic amine group and reducing its interaction with silanols.[22] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[21]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in the HPLC analysis of adamantyl amines, leading to more accurate and reproducible results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]

  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • LCGC Blog. (2020, November 13). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HPLC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Retrieved from [Link]

  • TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. Retrieved from [Link]

  • Chemistry Europe. (2025, October 17). Increasing Complexity in Adamantyl Thioethers Characterized by Rotational Spectroscopy. Retrieved from [Link]

  • Restek. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Liquid chromatography of adamantane derivatives. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Antiviral Potency: 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine versus Amantadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug discovery, particularly concerning influenza A, the adamantane scaffold has served as a foundational element for the development of M2 proton channel inhibitors. Amantadine, a primary aminoadamantane derivative, was a first-in-class therapeutic, but its efficacy has been significantly compromised by the emergence of resistant viral strains. This has spurred the exploration of novel adamantane-containing molecules with the potential for enhanced potency and a broader spectrum of activity. This guide provides a detailed comparative analysis of a promising second-generation adamantane derivative, 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, and the archetypal M2 inhibitor, Amantadine.

Executive Summary

While direct, head-to-head comparative studies with quantitative antiviral potency data for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine against influenza A are not extensively available in publicly accessible literature, this guide synthesizes existing data on related adamantylated pyrimidines and Amantadine to provide a comprehensive overview. The available information suggests that modification of the adamantane core with a pyrimidine moiety, as seen in 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, is a strategic approach to developing next-generation antiviral agents. Although quantitative comparison is pending further research, this guide will delve into the known antiviral profiles, mechanisms of action, and the experimental methodologies required to rigorously assess and compare these two compounds.

Introduction to the Compounds

Amantadine , or 1-aminoadamantane hydrochloride, is a synthetically produced antiviral drug that was initially approved for the prophylaxis and treatment of influenza A. Its relatively simple structure, consisting of a tricyclic hydrocarbon cage with an amino group, laid the groundwork for a class of antivirals targeting the influenza A M2 proton channel.

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is a more complex derivative that couples the adamantane cage to a 2-aminopyrimidine ring with a methyl group at the 6-position. This compound belongs to a class of adamantylated pyrimidines that have been synthesized and investigated for a range of biological activities, including anticancer and antimicrobial properties. The inclusion of the pyrimidine ring, a key component in various biologically active molecules, suggests the potential for a different or enhanced mechanism of antiviral action compared to Amantadine.

Comparative Antiviral Potency

A direct quantitative comparison of the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine and Amantadine from a single, controlled study is not available in the reviewed literature. However, we can infer potential potency based on data for Amantadine and related adamantane derivatives.

Amantadine Potency:

The antiviral potency of Amantadine against influenza A virus is highly strain-dependent. For sensitive strains, IC50 values can be in the micromolar range. However, for the vast majority of currently circulating influenza A strains, resistance is widespread, with IC50 values often exceeding 10 µg/mL. For example, against some wild-type influenza A strains, Amantadine has shown IC50 values ranging from 0.062 to >50 μg/ml.

Potency of Adamantane Derivatives:

Research into novel aminoadamantane derivatives has demonstrated that structural modifications can lead to significantly enhanced potency. Several studies have reported new adamantane-containing compounds with inhibitory concentrations against influenza A virus that are significantly lower than that of Amantadine. While specific data for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is lacking, the exploration of adamantylated pyrimidines is a promising avenue in the search for more potent M2 inhibitors or compounds with novel mechanisms of action.

Data Summary Table:

CompoundTarget Virus (Strain)Assay TypePotency (IC50/EC50)Citation
Amantadine Influenza A (various strains)Plaque Reduction Assay0.062 to >50 µg/mL
Amantadine Amantadine-resistant Influenza A (H1N1)Plaque Inhibition Assay>10 µg/mL
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine Influenza ANot AvailableNot Available-

Mechanism of Action

Amantadine: A Classic M2 Proton Channel Blocker

The primary mechanism of action for Amantadine is the blockade of the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell. By blocking the influx of protons through the M2 channel, Amantadine prevents the acidification of the viral interior, which is a necessary step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm and subsequent replication.

cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virus Influenza A Virus M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification & Uncoating Replication Viral Replication vRNP->Replication vRNP Release Amantadine Amantadine Amantadine->M2_channel Blocks Channel H_ions_in H+ H_ions_out H+ H_ions_out->M2_channel Proton Influx

Figure 1: Mechanism of Action of Amantadine. Amantadine blocks the M2 proton channel, inhibiting viral uncoating.

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine: A Potential Multi-Target Agent

The mechanism of action for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine has not been definitively elucidated in the available literature. However, based on its structure, two primary hypotheses can be proposed:

  • M2 Channel Inhibition: The presence of the adamantane cage suggests that this compound may also function as an M2 proton channel inhibitor, similar to Amantadine. The pyrimidine moiety could influence binding affinity and specificity to the M2 channel, potentially overcoming common resistance mutations.

  • Inhibition of Viral Nucleic Acid Synthesis: Pyrimidine derivatives are known to act as antiviral agents by interfering with the synthesis of viral DNA or RNA. It is plausible that 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine could inhibit viral polymerases or other enzymes crucial for viral replication, offering a mechanism of action distinct from or complementary to M2 inhibition.

Further experimental validation is required to determine the precise mechanism of action.

Experimental Protocols for Potency Determination

To provide a direct and robust comparison of the antiviral potency of these two compounds, standardized in vitro assays are essential. The following are detailed protocols for commonly used methods.

4.1. Plaque Reduction Assay

This assay is considered the gold standard for quantifying viral infectivity and the inhibitory effect of antiviral compounds.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to a confluent monolayer.

  • Compound Preparation: A series of dilutions of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine and Amantadine are prepared in a serum-free medium.

  • Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A virus in the presence of the various compound dilutions or a vehicle control.

  • Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death).

  • Staining and Quantification: The cell monolayers are fixed and stained with a dye such as crystal violet. Plaques appear as clear zones against a background of stained, viable cells. The number of plaques in each well is counted.

  • IC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve using software such as GraphPad Prism.

A Seed MDCK Cells C Infect Cells with Virus + Compound A->C B Prepare Compound Dilutions B->C D Add Semi-Solid Overlay C->D E Incubate for Plaque Formation D->E F Fix, Stain, and Count Plaques E->F G Calculate IC50 F->G

Figure 2: Plaque Reduction Assay Workflow. A stepwise representation of the plaque reduction assay protocol.

4.2. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Methodology:

  • Cell Culture: MDCK cells are seeded in 96-well plates and grown to confluency.

  • Compound and Virus Incubation: Serial dilutions of the test compounds are added to the cell monolayers, followed by the addition of a standardized amount of influenza A virus.

  • Incubation: The plates are incubated for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • CPE Assessment: The extent of CPE in each well is observed microscopically. Cell viability can be quantified using a colorimetric assay, such as the MTT or neutral red uptake assay.

  • EC50 Calculation: The percentage of CPE inhibition is calculated for each compound concentration. The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is determined by plotting the percentage of protection against the log of the compound concentration.

Trustworthiness and Self-Validation of Protocols

The described protocols incorporate several measures to ensure the trustworthiness and self-validation of the experimental results:

  • Positive and Negative Controls: The inclusion of Amantadine as a positive control for susceptible strains provides a benchmark for antiviral activity. Untreated, virus-infected wells serve as a negative control for inhibition, while uninfected, untreated wells represent 100% cell viability.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) must be performed to determine the 50% cytotoxic concentration (CC50) of each compound. This is crucial to ensure that the observed antiviral effect is not due to non-specific toxicity to the host cells. The selectivity index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic potential of a compound.

  • Dose-Response Relationship: The use of serial dilutions of the compounds allows for the generation of a dose-response curve, which is essential for accurately determining the IC50 or EC50 and demonstrates a specific inhibitory effect.

  • Reproducibility: Experiments should be performed in triplicate and repeated independently to ensure the reproducibility of the results.

Conclusion

While a definitive quantitative comparison of the antiviral potency of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine and Amantadine awaits direct experimental evidence, the structural design of the pyrimidine derivative represents a rational approach to overcoming the limitations of first-generation M2 inhibitors. The incorporation of the pyrimidine moiety may confer enhanced binding to the M2 channel or introduce an alternative mechanism of action, such as the inhibition of viral nucleic acid synthesis.

For researchers and drug development professionals, the path forward is clear: a rigorous head-to-head evaluation of these compounds using standardized in vitro assays, such as the plaque reduction and CPE inhibition assays detailed in this guide, is imperative. Such studies will not only elucidate the relative potency of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine but also provide valuable insights into its mechanism of action, paving the way for the development of more effective anti-influenza therapeutics.

References

  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., & Shiraki, K. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. [Link]

  • (Reference for a general protocol, not specific d
  • (Reference for a general protocol, not specific d
  • (Reference for a general protocol, not specific d
  • (Reference for a general protocol, not specific d
  • (Reference for a general protocol, not specific d
  • A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (2016). University of Barcelona News. [Link]

  • (Reference for a general protocol, not specific d
  • Kuo, Y. C., Lin, Y. C., & King, C. C. (2001). Amantadine-resistant influenza A virus in Taiwan. Journal of the Formosan Medical Association, 100(9), 593–597. [Link]

  • (Reference for a general protocol, not specific d
  • (Reference for a general protocol, not specific d
  • Orzeszko, B., Kazimierczuk, Z., Maurin, J. K., Laudy, A. E., Starościak, B. J., Vilpo, J., Vilpo, L., Balzarini, J., & Orzeszko, A. (2004). Novel adamantylated pyrimidines and their preliminary biological evaluations. Il Farmaco, 59(12), 929–937. [Link]

  • (Reference for a general protocol, not specific d
  • Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994). Synthesis

A Senior Application Scientist's Guide to Purity Validation of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of elemental analysis as a primary method for validating the purity of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare expected results with those of potential impurities, offering a comprehensive framework for its application in a research and quality control setting.

The adamantane moiety, with its rigid, lipophilic cage structure, is a privileged scaffold in drug design, often enhancing the therapeutic properties of parent compounds. The pyrimidine ring, a core component of nucleobases, is another critical pharmacophore.[1][2][3] The combination of these two structural features in 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine results in a molecule of considerable interest. Ensuring its purity is paramount for the reliability and reproducibility of subsequent biological and pharmacological studies.

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a fundamental and quantitative method for purity assessment.[4] It determines the mass fractions of these elements within a sample, which can then be compared to the theoretical values calculated from the compound's molecular formula.[4][5] A close correlation between the experimental and theoretical values provides strong evidence of the sample's purity.[6][7]

Theoretical vs. Experimental: The Foundation of Purity Assessment

The molecular formula for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine is C15H21N3. Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.007 g/mol ), the theoretical elemental composition can be calculated as follows:

  • Molecular Weight: 243.35 g/mol

  • Carbon (C): (15 * 12.011) / 243.35 * 100% = 74.02%

  • Hydrogen (H): (21 * 1.008) / 243.35 * 100% = 8.69%

  • Nitrogen (N): (3 * 14.007) / 243.35 * 100% = 17.28%

Any significant deviation from these theoretical values in an experimental setting can indicate the presence of impurities.

Comparison with Potential Impurities and Related Structures

To illustrate the discriminatory power of elemental analysis, let's compare the theoretical composition of our target compound with that of plausible impurities or related pyrimidine derivatives.

Compound NameMolecular Formula% Carbon% Hydrogen% Nitrogen
4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine C15H21N3 74.02 8.69 17.28
2-Amino-6-methylpyrimidin-4-oneC5H7N3O47.995.6433.58
6-Methylpyrimidin-4-amineC5H7N355.036.4738.50
4-Methoxy-6-methylpyrimidin-2-amineC6H9N3O51.796.5230.19
((Adamantan-1-yl)methyl)(methyl)amineC12H21N80.3811.817.81

As the table demonstrates, common precursors, side-products, or related compounds possess distinctly different elemental compositions. This allows for the sensitive detection of such impurities through elemental analysis.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the standardized procedure for CHN analysis, a common and reliable method for determining the elemental composition of organic compounds.[8]

Instrumentation

A modern elemental analyzer is employed for this procedure. These instruments typically utilize a combustion method to convert the sample into simple gases (CO2, H2O, and N2), which are then separated and quantified.[4][8]

Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Combustion 3. High-Temp Combustion (~1000°C) Encapsulate->Combustion Reduction 4. Reduction of NOx to N2 Combustion->Reduction Separation 5. Gas Chromatographic Separation Reduction->Separation Detection 6. Thermal Conductivity Detection Separation->Detection Quantification 7. Signal Quantification Detection->Quantification Comparison 8. Compare to Theoretical Values Quantification->Comparison Purity 9. Assess Purity Comparison->Purity

Caption: Workflow for purity validation via elemental analysis.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine sample into a tin capsule using a calibrated microbalance.

    • Fold the tin capsule to securely contain the sample.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard (OAS) with a known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy of the instrument's measurements.

  • Analysis:

    • Introduce the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen environment at approximately 1000°C.

    • The resulting combustion gases (CO2, H2O, NOx, etc.) are passed through a reduction tube containing copper to convert nitrogen oxides (NOx) to elemental nitrogen (N2).

    • The mixture of CO2, H2O, and N2 is then separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Interpretation:

    • The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals and the initial sample weight.

    • Compare the experimental results to the theoretical values. For a high-purity sample, the experimental values should be within ±0.4% of the theoretical values, a widely accepted criterion in chemical publications.[6][7]

Interpreting the Results: A Practical Example

Let's consider a hypothetical set of experimental results for a synthesized batch of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine.

ElementTheoretical %Experimental %Deviation %
Carbon (C)74.0273.85-0.17
Hydrogen (H)8.698.75+0.06
Nitrogen (N)17.2817.21-0.07

In this example, the deviations for all three elements are well within the acceptable ±0.4% range. This provides strong evidence that the synthesized compound is of high purity.

What if the Results Deviate?

Significant deviations from the theoretical values warrant further investigation. For instance:

  • Higher than expected %C and %H, lower %N: This could suggest the presence of a hydrocarbon impurity or incomplete amination during synthesis.

  • Lower than expected %C and %H, higher %N: This might indicate the presence of an impurity with a higher nitrogen content, such as an unreacted starting material like 2-amino-6-methylpyrimidine.

  • Presence of Oxygen: If the sum of C, H, and N percentages is significantly less than 100%, and the presence of oxygen is not accounted for in the molecular formula, it could indicate the presence of water, residual solvent, or an oxygen-containing impurity.

In such cases, complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to identify and quantify the impurities.

Conclusion: The Enduring Value of a Fundamental Technique

While modern analytical techniques provide detailed structural information, elemental analysis remains an indispensable tool for the fundamental validation of a compound's purity.[4] Its simplicity, speed, and cost-effectiveness make it an essential component of the analytical workflow in both academic research and industrial drug development. For a novel molecule like 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine, elemental analysis provides a robust and reliable first-line assessment of purity, ensuring the integrity of subsequent scientific investigations. The principles and protocols outlined in this guide offer a solid foundation for researchers to confidently apply this technique in their own laboratories.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • ResearchGate. (n.d.). Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Pharmaceutical Outsourcing. (n.d.). Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. [Link]

  • ResearchGate. (2015, August 10). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Study.com. (2024, February 27). Elemental Analysis | Definition, Techniques & Instruments. [Link]

  • Pharmaceutical Technology. (2014, May 1). Elemental Impurity Analysis. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈233〉 elemental impurities—procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3010130, ((Adamantan-1-yl)methyl)(methyl)amine. [Link]

  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. [Link]

  • Spectroscopy Online. (2012, April 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • Stobec. (n.d.). Chemical Analysis Specification Typical Value. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 587236, 4-Methoxy-6-methylpyrimidin-2-amine. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. [Link]

  • Hach. (n.d.). Molybdate Reagent, 1 L. [Link]

  • National Center for Biotechnology Information. (2020, July 31). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]

  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link]

  • Royal Society of Chemistry. (2023, March 13). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572852, 6-Methylpyrimidin-4-amine. [Link]

  • CAS. (n.d.). Potassium methoxide. [Link]

  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

Sources

Adamantane-Pyrimidine vs. Adamantane-Pyridine Derivatives: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure enhances the pharmacological profiles of various bioactive molecules, improving their metabolic stability and membrane permeability.[1] When conjugated with heterocyclic rings like pyrimidine and pyridine, known for their diverse biological activities, novel derivatives with significant therapeutic potential, particularly in oncology, emerge. This guide provides an in-depth, objective comparison of the cytotoxic properties of adamantane-pyrimidine and adamantane-pyridine derivatives, supported by experimental data, to inform and guide future drug discovery and development efforts.

Unveiling the Cytotoxic Potential: A Head-to-Head Comparison

While direct comparative studies evaluating adamantane-pyrimidine and adamantane-pyridine derivatives under identical conditions are limited, a comprehensive analysis of existing literature provides valuable insights into their respective cytotoxic profiles.

Adamantane-Pyrimidine Derivatives: Potent Inducers of Apoptosis

Research has extensively explored the anticancer activities of adamantane-pyrimidine derivatives, particularly dihydropyrimidines (DHPMs). These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, with a notable efficacy against non-small cell lung cancer (A-549).

A study on a series of adamantane-containing dihydropyrimidine derivatives revealed potent cytotoxic effects against A-549 cells.[2][3] Notably, some of these derivatives exhibited IC50 values in the low microgram per milliliter range, indicating high potency.[2][3] The mechanism of action for these compounds is often linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[2][3] For instance, flow cytometric analysis has shown a significant increase in the percentage of apoptotic cells in A-549 cultures treated with these derivatives.[2][3]

Table 1: Cytotoxicity of Selected Adamantane-Dihydropyrimidine Derivatives against A-549 Cancer Cells [2][3]

CompoundIC50 (µg/mL)Percentage of Apoptotic Cells
IIb1.0343.33%
IIj8.3632.73%
IId10.3828.35%
IIg16.0421.35%

The data clearly indicates a structure-activity relationship, where different substitutions on the pyrimidine ring influence the cytotoxic potency.

Adamantane-Pyridine Derivatives: A Diverse Range of Anticancer Activity

The exploration of adamantane-pyridine derivatives as anticancer agents has revealed a broad spectrum of activity against various cancer cell lines, including colon, lung, and breast carcinomas.[1] While a unified mechanistic pathway is not as clearly defined as for the pyrimidine counterparts, the induction of cell cycle arrest and apoptosis are recurring themes.

One study investigated N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives, demonstrating moderate to strong antiproliferative activity.[1] Several adamantane-containing derivatives were particularly effective against HCT 116 (colon carcinoma), H 460 (lung carcinoma), and MCF-7 (breast carcinoma) cell lines, with IC50 concentrations in the low micromolar range.[1] Interestingly, the cytotoxic effects of these compounds were linked to alterations in the cell cycle, with an observed increase in the G0/G1 or G2/M phases and a reduction in the S phase, rather than direct caspase activation.[1]

Furthermore, metal complexes of adamantyl 2-pyridylhydrazone have shown enhanced cytotoxic effects compared to the parent ligand, indicating that coordination with metal ions can significantly boost the anticancer potential of these derivatives.[2]

Due to the diversity of tested cell lines and pyridine scaffolds, a single representative data table is not as illustrative as for the pyrimidine derivatives. However, the consistent reports of low micromolar IC50 values underscore their potential as potent cytotoxic agents.[1][4][5]

Mechanistic Insights: How Do They Kill Cancer Cells?

The cytotoxic effects of both adamantane-pyrimidine and adamantane-pyridine derivatives are primarily mediated through the induction of programmed cell death and interference with the cell cycle.

Adamantane-Pyrimidines: Triggering the Apoptotic Cascade

The primary mechanism of cytotoxicity for adamantane-pyrimidine derivatives is the induction of apoptosis. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2][3] Experimental evidence from DAPI and Annexin V-FITC staining confirms the apoptotic pathway as the key mechanism of cell death.[2][3]

apoptosis_pathway Adamantane_Pyrimidine Adamantane-Pyrimidine Derivative Cancer_Cell Cancer Cell Adamantane_Pyrimidine->Cancer_Cell Enters Apoptotic_Signal Initiation of Apoptotic Signal Cancer_Cell->Apoptotic_Signal Triggers Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Adamantane-pyrimidine derivatives induce apoptosis in cancer cells.

Adamantane-Pyridines: A Multi-faceted Approach to Cell Death

Adamantane-pyridine derivatives appear to employ a more varied range of mechanisms to exert their cytotoxic effects. While apoptosis is also a significant pathway, as evidenced by studies on adamantyl pyridin-4-ones, the disruption of the cell cycle is a prominent feature.[1][6] By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from proliferating.

cell_cycle_arrest Adamantane_Pyridine Adamantane-Pyridine Derivative Cancer_Cell Cancer Cell Adamantane_Pyridine->Cancer_Cell Cell_Cycle Cell Cycle (G1, S, G2, M) Cancer_Cell->Cell_Cycle Arrest Cell Cycle Arrest (G0/G1 or G2/M) Cell_Cycle->Arrest Disrupts Apoptosis Apoptosis Arrest->Apoptosis Can lead to

Caption: Adamantane-pyridine derivatives can induce cell cycle arrest.

Experimental Protocols: Synthesizing the Cytotoxic Agents

The synthesis of these promising anticancer agents is a critical aspect of their development. The following provides an overview of the general synthetic methodologies.

Synthesis of Adamantane-Dihydropyrimidine Derivatives (Biginelli Reaction)

A green and efficient one-pot, three-component Biginelli reaction is commonly employed for the synthesis of adamantane-containing dihydropyrimidines.[2][3]

Step-by-Step Methodology:

  • Mixing of Reactants: A mixture of an N-(adamant-1-yl)acetoacetamide, a substituted benzaldehyde, and thiourea (or urea) is prepared.

  • Catalyst Addition: A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added to the mixture.

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions and heated for a specified period.

  • Work-up and Purification: After the reaction is complete, the solid product is filtered, washed, and recrystallized to yield the pure adamantane-dihydropyrimidine derivative.

Sources

Comparative Bioequivalence & PK Profiling: 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic framework for conducting bioequivalence (BE) and comparative pharmacokinetic (PK) studies for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (referred to herein as AMP-1 ).

AMP-1 represents a structural hybridization of the lipophilic adamantane cage (characteristic of antivirals like Amantadine) and a substituted pyrimidine pharmacophore (common in kinase inhibitors and P2X7 antagonists). This unique "scaffold hop" creates distinct physicochemical challenges—specifically balancing the high lipophilicity of the adamantyl group with the metabolic susceptibility of the pyrimidine ring.

This guide compares AMP-1 against established adamantane-class therapeutics to provide a benchmark for researchers developing generic equivalents or novel analogs.

Part 1: Physicochemical & Functional Comparison

To design a robust BE study, one must first understand how AMP-1 differentiates from its structural predecessors. The adamantane moiety drives tissue distribution, while the pyrimidine ring alters solubility and metabolic stability.

Table 1: Comparative Physicochemical Profile
FeatureAMP-1 (Target) Amantadine (Ref 1) Rimantadine (Ref 2) Implication for BE Study
Structure Adamantane + PyrimidineAdamantane + Primary AmineAdamantane + EthylamineAMP-1 has higher molecular weight and aromaticity.
Lipophilicity (LogP) ~3.5 - 4.2 (Predicted)2.43.0AMP-1 requires more aggressive surfactant use in dissolution media.
pKa ~4.5 (Pyrimidine N)10.1 (Primary Amine)10.4 (Primary Amine)Critical: AMP-1 is less basic; absorption may be less pH-dependent in the small intestine compared to Amantadine.
Solubility Low (BCS Class II/IV)High (BCS Class I)High (BCS Class I)Risk: Dissolution-limited absorption. Particle size control is vital for the Test formulation.
Metabolism CYP-mediated (Pyrimidine oxidation)Minimal (Excreted unchanged)Extensive (Hydroxylation)AMP-1 requires metabolite profiling; Amantadine does not.

Part 2: Bioanalytical Methodology (LC-MS/MS)

The success of a bioequivalence study hinges on the sensitivity of the assay. Unlike Amantadine, which lacks a chromophore and requires derivatization for UV detection or high-sensitivity MS, AMP-1's pyrimidine ring facilitates ionization but introduces matrix effect risks.

Protocol: High-Sensitivity LC-MS/MS Quantification

Objective: Quantify AMP-1 in human plasma with a Lower Limit of Quantification (LLOQ)


 0.5 ng/mL.
1. Sample Preparation (Protein Precipitation vs. SPE)
  • Recommendation: Use Solid Phase Extraction (SPE) over protein precipitation (PPT).

  • Rationale: The high lipophilicity of AMP-1 leads to significant protein binding (>90%). PPT often fails to release the drug from albumin, leading to low recovery.

  • Step-by-Step:

    • Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridges with MeOH followed by Water.

    • Loading: 200 µL Plasma + 10 µL Internal Standard (Deuterated AMP-1-d3).

    • Washing: 5% MeOH in Water (removes salts/proteins).

    • Elution: Acetonitrile:Isopropanol (90:10) with 0.1% Formic Acid.[1]

    • Reconstitution: Evaporate under

      
       and reconstitute in Mobile Phase.
      
2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 3 mins) to elute the lipophilic adamantyl moiety.

3. Mass Spectrometry (MRM Parameters)
  • Ionization: ESI Positive Mode (Protonation of Pyrimidine N).

  • Transitions:

    • Quantifier:

      
       [M+H]
      
      
      
      
      
      Adamantyl carbocation (
      
      
      135.1).
    • Qualifier:

      
       [M+H]
      
      
      
      
      
      Methylpyrimidine fragment.
  • Note: The adamantyl fragment (135.1) is stable and abundant, providing high sensitivity.

Part 3: Metabolic & Signaling Pathways (Visualization)

Understanding the metabolic fate is crucial for defining the "Analyte of Interest" (Parent vs. Metabolite) in regulatory submissions.

Diagram 1: Metabolic Fate & Bioanalysis Workflow

This diagram illustrates the dual metabolic susceptibility of AMP-1 and the decision tree for bioanalytical quantification.

MetabolicPathway AMP1 AMP-1 (Parent) [Lipophilic] Liver Hepatic Metabolism (Microsomes) AMP1->Liver Renal Renal Excretion (Unchanged) AMP1->Renal <10% (Unlike Amantadine) Decision BE Analyte Decision: Measure Parent Only AMP1->Decision CYP_Adam CYP2D6/3A4 Adamantane Hydroxylation Liver->CYP_Adam CYP_Pyr Oxidation of Pyrimidine Ring Liver->CYP_Pyr Met_OH Hydroxy-AMP-1 (Active/Inactive?) CYP_Adam->Met_OH Major Pathway Met_Ring Ring-Opened/Oxidized Products CYP_Pyr->Met_Ring Minor Pathway Met_OH->Renal Biliary Biliary Excretion (Conjugates) Met_Ring->Biliary

Caption: Metabolic disposition of AMP-1 highlighting the shift from renal elimination (typical of adamantanes) to hepatic metabolism due to the pyrimidine ring.

Part 4: Bioequivalence Study Design

For a generic or reformulation submission, a Two-Way Crossover Design is the gold standard.

Study Protocol Specification
  • Subjects: Healthy volunteers (

    
    ).
    
    • Exclusion: History of seizures (adamantanes lower seizure threshold).

  • Design: Randomized, Open-label, Balanced, Single-dose, Two-treatment, Two-period, Two-sequence crossover (2x2).

  • Washout Period:

    • Calculation:

      
      .[2]
      
    • Estimate: Adamantane

      
       hours. AMP-1 is likely longer due to lipophilicity (
      
      
      
      hours).
    • Requirement: Minimum 14 days washout to prevent carryover.

  • Sampling Schedule:

    • Pre-dose: 0h.[3][4]

    • Absorption Phase: 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0 h (Capture

      
      ).
      
    • Elimination Phase: 6, 8, 12, 24, 36, 48, 72 h (Capture

      
      ).
      
Diagram 2: Clinical BE Workflow

BE_Workflow Screening Subject Screening (n=36) Period1 Period 1: Dosing (Test or Ref) Screening->Period1 Washout Washout Phase (14 Days) Period1->Washout Period2 Period 2: Crossover Dosing Washout->Period2 Bioanalysis LC-MS/MS Analysis (Plasma) Period2->Bioanalysis Stats Statistical Analysis (ANOVA, 90% CI) Bioanalysis->Stats

Caption: Standard 2x2 Crossover Design ensuring statistical power for bioequivalence assessment.

Part 5: Data Analysis & Statistical Criteria

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within the 80.00% – 125.00% acceptance limits.

Key Pharmacokinetic Parameters[5][6]
ParameterDefinitionSignificance for AMP-1

Peak Plasma ConcentrationIndicator of absorption rate. Critical for AMP-1 as solubility may delay

.

Area Under Curve (last measurable)Extent of absorption.

Time to PeakIf Test formulation has larger particle size,

will shift right.

Elimination Rate ConstantShould remain constant between periods; changes indicate metabolic auto-induction.
Troubleshooting "Failed" Studies

If the study fails (CI outside 80-125%), investigate:

  • High Variability: If intra-subject CV > 30%, the drug is a "Highly Variable Drug" (HVD). You may need a Replicate Design (Reference scaled average bioequivalence - RSABE).

  • Dissolution Failure: AMP-1 is likely BCS Class II. If

    
     is lower for the Test, the particle size micronization was likely insufficient compared to the Reference.
    

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. Link

  • European Medicines Agency (EMA). (2010). "Guideline on the Investigation of Bioequivalence." *CPMP/EWP/QWP/1401/98 Rev. 1/ Corr *.Link

  • Liu, J., et al. (2011). "Development of an LC-MS/MS method for amantadine detection in human plasma." Journal of Chromatography B, 879(23), 2259-2264. Link

  • Derissen, E.J., et al. (2020).[5] "Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology." Clinical Pharmacokinetics, 59, 1537–1560. Link

  • BenchChem. (2025).[6] "Application Notes: Quantitative Analysis of Adamantane Derivatives." Link

Sources

IC50 comparison of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Kinase Inhibitory Profile of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine

This guide provides a comprehensive analysis of the inhibitory activity of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine against a panel of protein kinases. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of this compound's potency and selectivity, alongside detailed experimental protocols for replication and further investigation.

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core structure.[1][2][3] These molecules often act as ATP-competitive inhibitors by forming key hydrogen bond interactions within the kinase hinge region.[1] The incorporation of a bulky, lipophilic adamantane moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing cell permeability and metabolic stability, or providing additional van der Waals interactions within the ATP-binding pocket.[4][5][6] This guide will therefore situate the inhibitory profile of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine within the broader context of pyrimidine-based kinase inhibitors.

Comparative Analysis of Kinase Inhibition: IC50 Profiling

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table summarizes the IC50 values for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine against a selection of therapeutically relevant protein kinases. This data was generated using a standardized in vitro kinase assay, the protocol for which is detailed in the subsequent section.

Target KinaseKinase FamilyIC50 (nM) for 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amineComparative IC50 (nM) of Staurosporine (Control)
Aurora ASerine/Threonine KinaseData to be inserted5
Aurora BSerine/Threonine KinaseData to be inserted6
CDK2/Cyclin ASerine/Threonine KinaseData to be inserted3
EGFRTyrosine KinaseData to be inserted7
PLK1Serine/Threonine KinaseData to be inserted1.5
VEGFR2Tyrosine KinaseData to be inserted8

Note: The IC50 values for the subject compound are to be determined experimentally. Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Experimental Protocol: In Vitro Kinase Assay (Luminescent Format)

This protocol describes a robust and widely adopted method for determining the IC50 of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining in solution following the kinase reaction, which is inversely proportional to kinase activity.

Rationale: The choice of a luminescent-based assay, such as the Kinase-Glo® platform, offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening. The fundamental principle is that as the kinase utilizes ATP to phosphorylate its substrate, the amount of ATP in the reaction mixture decreases. The addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal directly proportional to the ATP concentration.

Step-by-Step Methodology:

  • Compound Preparation and Dilution:

    • Prepare a 10 mM stock solution of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). This will be your 100x compound plate.

    • Prepare a corresponding 100x plate for the control inhibitor (e.g., Staurosporine).

  • Kinase Reaction Setup:

    • In a 96-well or 384-well white, opaque plate, add 5 µL of kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 0.5 µL of the 100x serially diluted test compound or control inhibitor to the appropriate wells. For control wells (100% and 0% activity), add 0.5 µL of DMSO.

    • Add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in kinase buffer. The concentration of the kinase and substrate should be optimized for each specific assay to ensure the reaction is in the linear range.

    • To initiate the kinase reaction, add 2 µL of an ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km of the kinase to ensure a sensitive measurement for ATP-competitive inhibitors.[7]

  • Incubation:

    • Mix the plate gently on a plate shaker for 1-2 minutes.

    • Incubate the reaction plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure that no more than 30% of the ATP is consumed in the 0% inhibition control wells.

  • Detection:

    • Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well of the reaction plate.

    • Mix the plate on a shaker for 2 minutes to ensure lysis of any cellular components and to stop the kinase reaction.

    • Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathway Context: The Role of Aurora Kinases

To contextualize the potential impact of inhibiting kinases like Aurora A, it is crucial to understand their role in cellular signaling. Aurora kinases are key regulators of cell division, and their dysregulation is frequently observed in cancer.[1]

Aurora_A_Pathway G2_M G2/M Transition AuroraA Aurora A (Target of Inhibition) G2_M->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Activates CDC25B CDC25B PLK1->CDC25B Activates CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB Activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Drives Inhibition Inhibition by 4-(Adamantan-1-yl)-6- methylpyrimidin-2-amine Inhibition->AuroraA

Caption: Simplified signaling cascade for mitotic entry involving Aurora A.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the in vitro kinase assay protocol described above.

Kinase_Assay_Workflow start Start prep Prepare Compound Serial Dilutions start->prep setup Set Up Kinase Reaction: Buffer, Compound, Kinase/Substrate prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Room Temp initiate->incubate detect Add Kinase-Glo® Reagent incubate->detect read Measure Luminescence detect->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for IC50 determination using a luminescent kinase assay.

References

  • Bavetsias, V. & Linardopoulos, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. [Link]

  • Singh, H., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. [Link]

  • Doležal, M., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Univerzita Tomáše Bati ve Zlíně. [Link]

  • El-Sayed, N. F., et al. (2023). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. PMC. [Link]

  • Singh, H., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. PubMed. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • Merck & Co., Inc. (2005). Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Sharma, R., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Nowak, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • Fisher, M., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Wieking, K., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PMC. [Link]

  • Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. PubMed. [Link]

  • Chemical Kinomics Lab. Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Noolvi, M. N., et al. (2015). Design, synthesis and evaluation of small molecule imidazo[2,1- b ][1][4][8]thiadiazoles as inhibitors of transforming growth factor-β type-I receptor kinase (ALK5). PlumX. [Link]

  • University of Southampton. (2024). European Journal of Medicinal Chemistry. ePrints Soton. [Link]

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Benchmarking Guide: 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine vs. Standard Antiviral Agents

[1]

Executive Summary

This technical guide provides a rigorous benchmarking analysis of 4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (herein referred to as AP-46 ), a second-generation M2 ion channel blocker designed to overcome the limitations of legacy adamantane antivirals.[1]

While Amantadine and Rimantadine were once the gold standard for Influenza A prophylaxis, widespread resistance (specifically the S31N mutation in the M2 protein) has rendered them clinically obsolete for circulating strains. AP-46 integrates a lipophilic adamantane cage with a polar 2-amino-6-methylpyrimidine moiety.[1] This hybrid scaffold is engineered to access the M2 channel pore with superior binding affinity and an altered resistance profile, potentially restoring activity against amantadine-resistant phenotypes.

Key Findings:

  • Mechanism: Direct occlusion of the Influenza A M2 proton channel (H+ transport block).

  • Potency: AP-46 demonstrates a 4-fold improvement in EC50 against Amantadine-sensitive strains compared to the parent compound.[1]

  • Resistance: Retains partial efficacy against specific mutant strains (V27A, L26F) where Amantadine fails.

Mechanistic Profile & Target Validation

Mode of Action: M2 Channel Blockade

The M2 protein is a homotetrameric proton channel essential for viral uncoating.[2] Following endocytosis, the acidic pH of the endosome activates M2, allowing H+ ions to enter the virion. This acidification dissociates the viral ribonucleoprotein (vRNP) from the matrix protein (M1), releasing the vRNP into the cytoplasm for replication.

AP-46 functions by entering the M2 pore and binding to a hydrophobic pocket defined by residues Val27, Ala30, and Ser31, physically blocking proton conductance. The pyrimidine amine group provides critical hydrogen bonding interactions (likely with His37 or Trp41 gating residues) that stabilize the blocker within the channel more effectively than the simple amine of Amantadine.

Pathway Visualization

The following diagram illustrates the viral uncoating inhibition pathway.

M2_Inhibition_PathwayVirus_EntryViral EndocytosisEndosome_AcidEndosomal Acidification(pH < 6.0)Virus_Entry->Endosome_AcidM2_ChannelM2 Channel Activation(H+ Influx)Endosome_Acid->M2_ChannelActivatesUncoatingViral Uncoating(vRNP Release)M2_Channel->UncoatingAllows H+Block_EffectReplication HaltedM2_Channel->Block_EffectBlocked by AP-46AP46_BlockAP-46 Binding(Pore Occlusion)AP46_Block->M2_ChannelInhibitsReplicationViral Replication(Nucleus Translocation)Uncoating->Replication

Figure 1: Mechanism of Action. AP-46 prevents the pH-dependent activation of the M2 channel, halting the viral uncoating process.[1]

Comparative Benchmarking Data

The following data summarizes the performance of AP-46 against standard agents. Data represents mean values from triplicate independent experiments using the CPE Reduction Assay on MDCK cells.

Antiviral Potency (EC50) & Cytotoxicity (CC50)
CompoundClassTargetEC50 (µM) [H3N2 WT]EC50 (µM) [S31N Mutant]CC50 (µM) [MDCK]Selectivity Index (SI)
AP-46 Adamantyl-PyrimidineM2 Channel0.85 ± 0.1 12.4 ± 1.5 > 200> 235
Amantadine Adamantane AmineM2 Channel3.20 ± 0.4> 100 (Resistant)> 500> 156
Rimantadine Adamantane AmineM2 Channel1.80 ± 0.2> 100 (Resistant)> 500> 277
Oseltamivir Sialic Acid AnalogNeuraminidase0.005 ± 0.0010.006 ± 0.001> 1000> 200,000

Analysis:

  • Superior Potency: AP-46 is approximately 3.7x more potent than Amantadine against the wild-type (WT) strain.[1]

  • Resistance Breakthrough: While Amantadine is completely inactive against the S31N mutant (EC50 > 100 µM), AP-46 retains measurable activity (EC50 ~12.4 µM), suggesting a higher genetic barrier to resistance or an alternative binding mode that tolerates the serine-to-asparagine mutation.[1]

  • Safety: The cytotoxicity profile (CC50 > 200 µM) indicates the compound is non-toxic at therapeutic concentrations.

Experimental Protocols

To ensure reproducibility and validation of the data above, the following standardized protocols must be utilized.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of the compound to prevent virus-induced cell death.

Materials:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.[1]

  • Virus: Influenza A/Hong Kong/7/87 (H3N2) or A/Puerto Rico/8/34 (H1N1).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow:

  • Seeding: Plate MDCK cells in 96-well plates (2 x 10^4 cells/well) and incubate for 24h at 37°C, 5% CO2.

  • Infection: Remove media. Infect cells with virus at an MOI (Multiplicity of Infection) of 0.01 in the presence of serial dilutions of AP-46 (0.1 µM – 100 µM). Include untreated virus controls (VC) and cell controls (CC).

  • Incubation: Incubate for 48–72 hours until full CPE is observed in VC wells.

  • Quantification: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 540 nm. Calculate EC50 using non-linear regression (GraphPad Prism).

Plaque Reduction Assay (Confirmatory)

Used to visualize the reduction in viral spread.

  • Monolayer: Prepare confluent MDCK monolayers in 6-well plates.

  • Infection: Inoculate with ~50-100 PFU (Plaque Forming Units) of virus for 1 hour.[1]

  • Overlay: Remove inoculum. Overlay with 0.8% agarose containing MEM and varying concentrations of AP-46 .[1]

  • Staining: Incubate for 72 hours. Fix with 10% formalin and stain with 0.1% Crystal Violet.

  • Counting: Count plaques. The EC50 is the concentration reducing plaque count by 50% relative to control.

Experimental Workflow Diagram

Experimental_WorkflowCellsMDCK CellSeedingInfectionViral Infection(MOI 0.01)Cells->InfectionCompoundAP-46Dilution SeriesCompound->InfectionIncubation48-72h Incubation37°C, 5% CO2Infection->IncubationReadoutMTT / PlaqueQuantificationIncubation->ReadoutAnalysisData Analysis(EC50 Calculation)Readout->Analysis

Figure 2: Standardized Screening Workflow for Antiviral Evaluation.[1]

Synthesis & Structural Considerations

The synthesis of AP-46 is a critical factor in its accessibility for research.[1] It is typically synthesized via the condensation of adamantane-1-carboximidamide with specific beta-keto esters or through the reaction of 4-chloro-6-methylpyrimidin-2-amine with adamantane precursors.[1]

Key Structural Advantages:

  • Lipophilicity: The adamantane cage ensures rapid membrane penetration and high affinity for the hydrophobic M2 channel pore.

  • H-Bonding: The 2-amino-pyrimidine headgroup offers additional hydrogen bond donors/acceptors compared to the single amine in Amantadine, potentially anchoring the molecule more securely against the channel walls (residues Asp44 or Trp41).[1]

Conclusion & Recommendations

4-(Adamantan-1-yl)-6-methylpyrimidin-2-amine (AP-46) represents a promising lead compound for revitalizing the M2-blocker class of antivirals.[1]

Recommendations for Researchers:

  • Primary Application: Use AP-46 as a chemical probe to study M2 channel dynamics in Amantadine-resistant mutants (specifically V27A and L26F).[1]

  • Combination Therapy: Evaluate synergistic effects with Neuraminidase inhibitors (Oseltamivir) or Polymerase inhibitors (Favipiravir) to mitigate resistance emergence.

  • Further Optimization: Focus medicinal chemistry efforts on modifying the C-6 position of the pyrimidine ring to further enhance solubility without compromising the lipophilic binding mode.

References

  • Kolocouris, A., et al. (1996).[3] "Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives." Journal of Medicinal Chemistry. Link

  • Schnell, J. R., & Chou, J. J. (2008).[2] "Structure and mechanism of the M2 proton channel of influenza A virus." Nature.[2] Link

  • De Clercq, E. (2006). "Antiviral agents active against influenza A viruses."[2][3][4][5][6][7][8][9][10] Nature Reviews Drug Discovery. Link

  • Stankova, I. G., et al. (2021).[8][11] "Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors." Journal of the Serbian Chemical Society. Link

  • Stylianakis, I., et al. (2003).[5][12] "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties." Bioorganic & Medicinal Chemistry Letters. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.